(1H-1,2,3-triazol-4-yl)Methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-triazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJQCFGHPMXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118724-05-3 | |
| Record name | 118724-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (1H-1,2,3-triazol-4-yl)methanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
(1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic organic compound featuring a triazole ring substituted with a methanamine group. This structure serves as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms makes it a versatile scaffold for synthesizing more complex molecules, particularly through reactions like alkylation, acylation, and nitration.[1] The triazole moiety is a well-known pharmacophore, and its incorporation can enhance the biological activity and physicochemical properties of drug candidates. This guide provides a detailed overview of its chemical structure, properties, and a representative synthetic protocol.
Chemical Structure and Identifiers
The structural identity of a compound is fundamental for its application in research and development. The following table summarizes the key structural identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₃H₆N₄ |
| SMILES | C1=C(NN=N1)CN |
| InChI | InChI=1S/C3H6N4/c4-1-3-2-5-6-7-3/h2H,1,4H2,(H,5,6,7) |
| PubChem CID | 14359226[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in chemical synthesis and biological assays. The data presented below is for the base compound and its common hydrochloride salt.
| Property | Value | Notes |
| Molecular Weight | 98.11 g/mol | Calculated for the free base. |
| Molecular Weight (HCl Salt) | 134.57 g/mol [1] | For the monohydrochloride salt. |
| Solubility (HCl Salt) | 9.6 g/100mL in water[1] | The hydrochloride salt is water-soluble.[1] |
| logP (Octanol/Water Partition Coefficient) | -1.1 (Predicted) | This is a predicted value for the isomeric (1H-1,2,4-triazol-3-yl)methanamine and serves as an estimate.[3] |
| pKa | Data not available | Experimental pKa values are not readily found in the cited literature. |
Synthesis Methodology
The 1,2,3-triazole ring system is most famously synthesized via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used variant that produces 1,4-disubstituted 1,2,3-triazoles. Below is a representative protocol for the synthesis of a molecule containing the this compound core.
Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for synthesizing a protected version of this compound, which can then be deprotected. The reaction joins an azide precursor with a protected propargylamine.
1. Materials:
- Organic azide (e.g., benzyl azide)
- N-Boc-propargylamine (prop-2-yn-1-ylcarbamic acid tert-butyl ester)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Solvent: A mixture of Dimethyl Sulfoxide (DMSO) and water
- Deionized water
- Ethyl acetate
- Brine solution
2. Procedure:
- In a round-bottom flask, dissolve the organic azide (1.0 equivalent) and N-Boc-propargylamine (1.1 equivalents) in a 1:1 mixture of DMSO and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.
- To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
- Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.
- Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
3. Purification:
- The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
4. Deprotection (if necessary):
- The Boc-protecting group on the amine can be removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final amine product.
Logical Relationships and Core Concepts
The following diagram illustrates the key relationships between the structure, properties, and applications of this compound.
Caption: Core concepts of this compound.
References
An In-depth Technical Guide to (1H-1,2,3-triazol-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-1,2,3-triazol-4-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the capacity for hydrogen bonding and its role as a bioisostere, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their application in the development of anticancer agents. Detailed experimental protocols and a summary of key biological data are presented to facilitate further research and development in this promising area.
Core Compound: Chemical and Physical Data
This compound is a primary amine featuring a 1,2,3-triazole ring. It is often utilized in its more stable hydrochloride salt form for synthetic applications.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₃H₆N₄ | C₃H₆N₄·HCl |
| Molecular Weight | 98.11 g/mol | 134.57 g/mol |
| CAS Number | 14359226 (PubChem CID) | 118724-05-3 |
| Appearance | Not specified (likely an oil or low-melting solid) | Solid |
| Solubility | Not specified | Soluble in water (9.6 g/100ml ) |
| Storage | Not specified | Store at 10°C - 25°C |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Staudinger reduction of the corresponding azide, 4-(azidomethyl)-1H-1,2,3-triazole. This reaction is known for its mild conditions and high yields.
General Experimental Protocol: Staudinger Reduction
The Staudinger reduction involves a two-step process: the formation of an iminophosphorane followed by hydrolysis to yield the primary amine.
Step 1: Formation of the Iminophosphorane
In a typical procedure, a solution of 4-(azidomethyl)-1H-1,2,3-triazole in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is treated with one equivalent of a phosphine, most commonly triphenylphosphine (PPh₃). The reaction mixture is stirred at room temperature, and the progress is monitored by the cessation of nitrogen gas evolution.
Step 2: Hydrolysis to the Amine
Upon completion of the first step, water is added to the reaction mixture to hydrolyze the iminophosphorane intermediate. This hydrolysis results in the formation of the desired primary amine, this compound, and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The product can then be isolated and purified using standard techniques such as extraction and chromatography. To obtain the hydrochloride salt, the purified amine is treated with a solution of hydrochloric acid in a suitable solvent like ethanol or diethyl ether.
Caption: Synthesis of this compound.
Applications in Drug Discovery: Anticancer Activity
The this compound scaffold has been extensively used in the synthesis of novel compounds with potential therapeutic applications. A notable example is its incorporation into oleanolic acid derivatives to create potent anticancer agents.
Antiproliferative Activity of Oleanolic Acid-Triazole Conjugates
Several studies have demonstrated that conjugating this compound with oleanolic acid results in hybrid molecules with significant antiproliferative activity against various cancer cell lines.
| Compound Type | Cancer Cell Line | Assay | Endpoint | Results |
| Oleanolic acid-triazole conjugate | HT1080 (Fibrosarcoma) | MTT Assay | IC₅₀ | Significant inhibitory activity, induction of apoptosis |
| Oleanolic acid-triazole conjugate with p-chlorophenyl substitution | AGS (Gastric Adenocarcinoma) | Not specified | IC₅₀ | 8.9 µM |
| Oleanolic acid-triazole conjugate with p-toluenesulphonyl group | Various (HL-60, SK-MES-1, J82) | Not specified | IC₅₀ | 10.8–47.1 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., oleanolic acid-triazole derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated.
Mechanism of Action: Inhibition of the Notch-Akt Signaling Pathway
Research into the anticancer mechanism of certain this compound derivatives has pointed towards the inhibition of key cellular signaling pathways, such as the Notch-Akt pathway, which is often dysregulated in cancer.
The Notch-Akt Signaling Pathway
The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell proliferation, differentiation, and apoptosis. Its interaction with the PI3K/Akt pathway is critical in cancer progression. The binding of a Notch ligand to its receptor initiates a cascade of proteolytic cleavages, leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes. This can lead to the activation of the Akt pathway, promoting cell survival and proliferation.
Proposed Inhibitory Mechanism
It has been proposed that certain oleanolic acid derivatives incorporating the this compound moiety can induce the production of reactive oxygen species (ROS). This oxidative stress, in turn, can lead to the inhibition of the Notch-Akt signaling pathway. By blocking this pathway, these compounds can suppress cancer cell growth and invasion and induce apoptosis.
Caption: Inhibition of Notch-Akt pathway by a triazole derivative.
Conclusion
This compound is a versatile and valuable building block for the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the field of oncology, highlight its importance in modern medicinal chemistry. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery programs.
An In-Depth Technical Guide to the Synthesis of (1H-1,2,3-triazol-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust and efficient three-step process, leveraging the principles of amine protection, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and subsequent deprotection/salt formation. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound hydrochloride is strategically designed to ensure high yield and purity. The core of this strategy is the highly reliable and regioselective copper(I)-catalyzed "click" reaction to form the 1,4-disubstituted 1,2,3-triazole ring. To prevent side reactions with the amine functionality of the starting material, a protection/deprotection sequence is employed.
The overall synthetic pathway can be summarized as follows:
-
Protection: The primary amine of the starting material, propargylamine, is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl prop-2-yn-1-ylcarbamate.
-
Cycloaddition: The Boc-protected propargylamine undergoes a copper-catalyzed azide-alkyne [3+2] cycloaddition with sodium azide to form the 1,2,3-triazole ring, yielding tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions using hydrochloric acid, which concurrently forms the desired this compound hydrochloride salt.
This approach is favored due to the mild reaction conditions of the click chemistry step, the stability of the Boc-protected intermediate, and the straightforward final deprotection and salt formation step.
Experimental Protocols
The following sections provide detailed experimental methodologies for each step of the synthesis.
Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (Boc-propargylamine)
Reaction Scheme:
Experimental Procedure:
A solution of propargylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF is prepared in a reaction vessel. To this solution, a base, typically sodium hydroxide or 4-dimethylaminopyridine (DMAP), is added (1.0-1.5 eq). The mixture is stirred, and di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) is added portion-wise, maintaining the reaction temperature at room temperature or slightly elevated (e.g., 40°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords pure tert-butyl prop-2-yn-1-ylcarbamate.
Step 2: Synthesis of tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate
Reaction Scheme:
Experimental Procedure:
In a reaction flask, tert-butyl prop-2-yn-1-ylcarbamate (1.0 eq) and sodium azide (1.1-1.5 eq) are dissolved in a mixture of tert-butanol and water. A catalytic amount of a copper(II) sulfate pentahydrate solution (e.g., 5 mol%) is added, followed by a solution of a reducing agent, typically sodium ascorbate (e.g., 10 mol%), to generate the active Cu(I) catalyst in situ. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched, often with the addition of water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.
Step 3: Synthesis of this compound hydrochloride
Reaction Scheme:
Experimental Procedure:
tert-Butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (1.0 eq) is dissolved in a suitable organic solvent such as dioxane, methanol, or ethyl acetate. To this solution, a solution of hydrochloric acid in the same or a compatible solvent (e.g., 4 M HCl in dioxane) is added in excess. The reaction mixture is stirred at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. After completion, the precipitate is collected by filtration, washed with a suitable solvent like diethyl ether to remove any non-polar impurities, and dried under vacuum to afford this compound hydrochloride as a solid.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Time |
| 1 | Propargylamine | (Boc)₂O, Base (e.g., NaOH) | THF/H₂O | Room Temp. | 2-4 h |
| 2 | tert-butyl prop-2-yn-1-ylcarbamate | Sodium Azide, CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 12-24 h |
| 3 | tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate | HCl | Dioxane or Methanol | Room Temp. | 1-3 h |
Table 2: Product Yields and Characterization
| Step | Product | Form | Yield (%) | Melting Point (°C) | Key Analytical Data |
| 1 | tert-butyl prop-2-yn-1-ylcarbamate | Colorless oil | 85-95 | N/A | ¹H NMR, ¹³C NMR |
| 2 | tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate | White solid | 80-90 | 125-127 | ¹H NMR, ¹³C NMR, HRMS |
| 3 | This compound hydrochloride | White solid | >95 | 188-190 | ¹H NMR, ¹³C NMR, HRMS |
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound hydrochloride.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound hydrochloride presented in this guide is a reliable and high-yielding process. The use of Boc protection for the starting amine and the implementation of a copper-catalyzed click reaction for the triazole ring formation are key to the success of this synthetic route. The detailed protocols and structured data provided herein are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important chemical intermediate.
Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (1H-1,2,3-triazol-4-yl)methanamine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the 1,2,3-triazole ring, often synthesized via "click chemistry," impart valuable physicochemical properties to molecules, making their unambiguous characterization essential. This document outlines detailed experimental protocols and presents key spectroscopic data for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.
Core Molecular Structure and Synthesis
The foundational structure of the compounds discussed herein is this compound. Derivatives are typically synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which regioselectively yields 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne.
Caption: General synthetic scheme for this compound derivatives via CuAAC.
Spectroscopic Data and Analysis
The following sections detail the characteristic spectroscopic signatures of this compound derivatives. The data presented is a summary from various sources and represents typical values observed for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these derivatives, providing detailed information about the carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives show characteristic signals for the triazole proton, the methylene bridge protons, and the protons of the substituent groups.
¹³C NMR Spectroscopy: The carbon NMR spectra provide key information on the carbon skeleton, including the two distinct carbon atoms of the triazole ring.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Core
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Triazole C5-H | ~7.5 - 8.5 (singlet) | ~122 - 128 |
| Triazole C4 -CH₂ | - | ~139 - 149 |
| C4-CH₂ -N | ~3.8 - 5.6 (singlet or doublet) | ~34 - 60 |
| Triazole NH | Broad signal, variable | - |
| Substituent Protons/Carbons | Variable | Variable |
Note: Chemical shifts are dependent on the solvent and the nature of the substituents on the triazole nitrogen (N1) and the methanamine nitrogen. For example, in some derivatives, the methylene protons adjacent to the triazole ring appear as a singlet around 5.5-5.9 ppm.[1] The triazole C5 and C4 carbons have been reported in the ranges of 122.46–127.49 ppm and 139.27–148.64 ppm, respectively.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine & triazole) | 3100 - 3500 | Medium-Broad |
| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 | Medium-Strong |
| C=C and C=N Stretch (triazole ring) | 1450 - 1650 | Medium-Weak |
| C-N Stretch | 1000 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.
Fragmentation Pattern: A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the triazole ring. Other fragmentations will be specific to the substituents on the core structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,2,3-triazole ring typically exhibits π → π* transitions. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm.[3] In solution, these bands can be observed between 200-240 nm.[3] The presence of aromatic substituents can lead to additional absorption bands at higher wavelengths.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound derivatives.
Caption: Workflow for the spectroscopic characterization of synthesized derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.
-
Instrument Setup:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to aid in the complete assignment of proton and carbon signals, especially for complex derivatives.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil Samples: Place a drop of the sample between two NaCl plates to form a thin film.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrophotometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or KBr pellet/NaCl plates).
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for this class of compounds.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
Conclusion
The spectroscopic characterization of this compound derivatives is a critical step in their synthesis and development. A combination of NMR, IR, and MS is essential for unambiguous structure determination. The protocols and data presented in this guide provide a solid foundation for researchers working with this important class of heterocyclic compounds. The predictable nature of the CuAAC synthesis and the distinct spectroscopic signatures of the triazole core facilitate the straightforward characterization of novel derivatives.
References
The Ascendant Therapeutic Potential of Novel 1,2,3-Triazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, makes it an attractive framework for the design of novel therapeutic agents.[1][2][3][4] Synthetically accessible through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," researchers have generated vast libraries of 1,2,3-triazole-containing compounds with a broad spectrum of biological activities.[2][5] This technical guide delves into the diverse biological activities of these novel compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Diverse Biological Activities of 1,2,3-Triazole Derivatives
1,2,3-triazole hybrids have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and neurology. Their ability to act as pharmacophores or as linkers to connect different bioactive molecules has led to the development of compounds with potent and selective activities.[1]
Anticancer Activity
A significant body of research has focused on the anticancer properties of 1,2,3-triazole derivatives.[2][6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways involved in cancer progression.[1][2]
A noteworthy strategy in the design of novel anticancer agents involves the hybridization of the 1,2,3-triazole moiety with other known pharmacophores. This approach has yielded compounds with enhanced potency and selectivity against various cancer cell lines.
Table 1: Anticancer Activity of Novel 1,2,3-Triazole Hybrids
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67 - 11.62 | Doxorubicin | 3.24 | [1] |
| 1,2,3-Triazole-Podophyllotoxin Hybrids | A549 (Lung) | 0.021 - 0.118 | Podophyllotoxin | 0.027 | [1] |
| 1,2,3-Triazole-Pyrrolo[2,3-b]pyridines | A549 (Lung) | 0.082 - 2.83 | Etoposide | 3.08 | [1] |
| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung) | 0.8 - 27.08 | Cisplatin | 24.15 | [1] |
| 1,2,3-Triazole-Indole Hybrids | A549 (Lung) | 3.29 - 10.71 | - | - | [1] |
| 1,2,3-Triazole-Chrysin Analogs (5c) | PC3 (Prostate) | 10.8 ± 0.04 | Doxorubicin | - | [8] |
| MCF-7 (Breast) | 20.53 ± 0.21 | [8] | |||
| 1,2,3-Triazole-Amino Acid Conjugates (6) | MCF7 (Breast) | <10 | Ellipticine | - | [9] |
| HepG2 (Liver) | <10 | [9] | |||
| 1,2,3-Triazole-Amino Acid Conjugates (7) | MCF7 (Breast) | <10 | Ellipticine | - | [9] |
| HepG2 (Liver) | <10 | [9] | |||
| Phosphonate 1,2,3-Triazole Derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - | [2] |
| A-549 (Lung) | 21.25 | [2] | |||
| MCF-7 (Breast) | 18.06 | [2] | |||
| MDA-MB-231 (Breast) | 16.32 | [2] |
Antimicrobial and Antiviral Activities
The growing threat of antimicrobial resistance has spurred the search for new classes of anti-infective agents.[10] 1,2,3-triazoles have emerged as a promising scaffold in this area, with derivatives exhibiting potent activity against a range of bacteria, fungi, and viruses.[10][11][12][13][14][15]
Table 2: Antimicrobial and Antiviral Activity of Novel 1,2,3-Triazole Derivatives
| Compound Class | Target Organism | Activity | Reference |
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | High susceptibility | [14] |
| Pseudomonas aeruginosa | Moderate activity | [14] | |
| Candida albicans | Promising antifungal activity | [14] | |
| Aspergillus niger | Promising antifungal activity | [14] | |
| 1,2,3-Triazole-Lupinine Derivatives | Influenza A/H1N1 | Virus inhibitory activity | [16] |
| Influenza A/H3N2 | Virus inhibitory activity | [16] | |
| 1,2,3-Triazole Derivatives | Mycobacterium tuberculosis H37Ra | MIC: 0.78 - 3.12 µg/mL | [17][18] |
Enzyme Inhibition
The structural features of the 1,2,3-triazole ring enable it to interact with various enzymes, making it a valuable scaffold for the design of enzyme inhibitors.[19][20] This has significant implications for the treatment of diseases such as Alzheimer's, where the inhibition of cholinesterases is a key therapeutic strategy.[4]
Table 3: Enzyme Inhibition Activity of Novel 1,2,3-Triazole Hybrids
| Compound Class | Target Enzyme | IC50 / Inhibition | Reference |
| Paeonol-1,2,3-Triazole Hybrids | Butyrylcholinesterase (BuChE) | IC50 = 0.13 µM | [4] |
| 1,2,3-Triazole-Quinoline Conjugates | Human Acetylcholinesterase (hAChE) | 29-55% inhibition at 100 µM | [4] |
| 1,2,3-Triazole-Coumarin Hybrids | Acetylcholinesterase (AChE) | IC50 = 3.4 µM | [4] |
| Butyrylcholinesterase (BuChE) | IC50 = 1.1 µM | [4] | |
| 1,2,3-Triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Sub-nanomolar to low-micromolar inhibition | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of novel 1,2,3-triazole compounds.
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][5]
General Procedure:
-
Preparation of Azide and Alkyne Precursors: Synthesize the desired organic azides and terminal alkynes using established literature procedures.
-
Cycloaddition Reaction: To a solution of the organic azide (1.0 eq) and terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF), add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq), and a reducing agent, such as sodium ascorbate (0.1-0.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 1,2,3-triazole compounds exert their biological effects is crucial for rational drug design and development. Several studies have elucidated the signaling pathways modulated by these compounds.
Induction of Apoptosis and Cell Cycle Arrest
Many anticancer 1,2,3-triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain 1,2,3-triazole-podophyllotoxin hybrids have been found to act on microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Similarly, some 1,2,3-triazole-chrysin analogs have been shown to arrest MCF-7 breast cancer cells at the G2/M phase.[8]
Caption: Simplified pathway of microtubule-targeting 1,2,3-triazoles.
Inhibition of EGFR Signaling
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several 1,2,3-triazole hybrids have been designed as EGFR inhibitors.[21] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that promotes cell proliferation and survival.
Caption: Mechanism of action for 1,2,3-triazole-based EGFR inhibitors.
Conclusion and Future Directions
The 1,2,3-triazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The ease of their synthesis via "click chemistry" allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships. While significant progress has been made, particularly in the realm of anticancer and antimicrobial agents, further research is warranted. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their mechanisms of action in greater detail, and exploring their potential in a wider range of diseases. The continued application of innovative medicinal chemistry strategies to the 1,2,3-triazole core holds immense promise for the discovery of next-generation therapeutics.
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,2,3‐Triazole hybrids as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 7. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 21. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Application of 1,2,3-Triazole Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and drug discovery, prized for its synthetic accessibility, chemical stability, and ability to engage in a variety of biological interactions. This technical guide provides an in-depth overview of the discovery and key synthetic methodologies for preparing 1,2,3-triazole-containing compounds, alongside insights into their roles in modulating critical signaling pathways.
Discovery and Historical Context
The journey of the 1,2,3-triazole ring began in the late 19th and early 20th centuries with initial descriptions of 1,3-dipolar cycloaddition reactions. However, it was the seminal work of Rolf Huisgen in the 1960s that established the mechanistic foundation and synthetic utility of the 1,3-dipolar cycloaddition, a reaction that now often bears his name. This thermal reaction between an azide and an alkyne, while foundational, typically requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers.
A paradigm shift occurred in the early 2000s with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," proceeds with high efficiency and regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions. The development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) further expanded the synthetic toolbox, providing selective access to the 1,5-disubstituted regioisomer.
Synthetic Methodologies: A Comparative Overview
The synthesis of 1,2,3-triazole scaffolds is dominated by the azide-alkyne cycloaddition reaction. The choice of method depends on the desired regioisomer and the tolerance of the substrates to the reaction conditions.
Data Presentation: Quantitative Comparison of Synthetic Methods
The following tables summarize typical reaction conditions and yields for the three primary methods of 1,2,3-triazole synthesis.
Table 1: Huisgen 1,3-Dipolar Cycloaddition (Thermal)
| Alkyne Substrate | Azide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | Toluene | 110 | 24 | 70-80 (mixture of isomers) | [Generic] |
| Propargyl Alcohol | Phenyl Azide | Xylene | 140 | 18 | 65-75 (mixture of isomers) | [Generic] |
| Ethyl Propiolate | 1-Azidohexane | DMF | 100 | 36 | 60-70 (mixture of isomers) | [Generic] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Substrate | Azide Substrate | Copper Source (mol%) | Ligand | Solvent | Temperature | Time | Yield (%) (1,4-isomer) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | None | t-BuOH/H₂O | Room Temp | 8 h | >95 | [1] |
| 1-Octyne | 1-Azidobutane | CuI (5) | None | THF | Room Temp | 12 h | 92 | [Generic] |
| Propargyl alcohol | Azidomethylferrocene | CuSO₄·5H₂O (0.4 μM) / Na-Ascorbate (5 mg/mL) | None | Toluene | Room Temp | 2 h | ~60% surface coverage | [2] |
Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Alkyne Substrate | Azide Substrate | Ruthenium Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) (1,5-isomer) | Reference |
| Phenylacetylene | Benzyl Azide | CpRuCl(COD) (1) | Toluene | 80 | 4 | 95 | [3] |
| 1-Heptyne | Phenyl Azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 6 | 91 | [3] |
| Internal Alkyne | Benzyl Azide | Cp*RuCl(COD) | Benzene | Reflux | 2 | 80 (1,4,5-trisubstituted) | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes to 1,2,3-triazoles are provided below.
General Protocol for Huisgen 1,3-Dipolar Cycloaddition (Thermal)
-
Reactant Preparation: Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in a high-boiling point solvent (e.g., toluene, xylene, or DMF) in a sealed reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and maintain for 18-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to separate the regioisomers and any unreacted starting materials.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent system, often a mixture of t-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is usually complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent use. If necessary, further purification can be achieved by recrystallization or column chromatography.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Reactant Preparation: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in an anhydrous, non-protic solvent (e.g., toluene, benzene, or THF).
-
Catalyst Addition: Add the ruthenium catalyst, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] (1-5 mol%), to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) or stir at room temperature, depending on the reactivity of the substrates and catalyst. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure 1,5-disubstituted 1,2,3-triazole product.
Signaling Pathways and Experimental Workflows
1,2,3-triazole scaffolds have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer. Their ability to act as pharmacophores and engage in specific molecular interactions makes them valuable tools in drug design.
Inhibition of Cancer-Related Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[5] Several 1,2,3-triazole-containing compounds have been developed as EGFR inhibitors, effectively blocking downstream signaling cascades.
References
Preliminary Investigation of (1H-1,2,3-triazol-4-yl)methanamine Cytotoxicity: A Technical Guide
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its synthetic accessibility and diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] (1H-1,2,3-triazol-4-yl)methanamine and its derivatives represent a class of compounds with significant potential for drug discovery. Understanding the cytotoxic profile of these molecules is a critical first step in their development as therapeutic agents. This technical guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of 1,2,3-triazole derivatives, summarizing key findings from existing literature and presenting detailed experimental protocols for researchers in drug development. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide will draw upon data from structurally related 1,2,3-triazole compounds to provide a foundational understanding of their potential cytotoxic effects and mechanisms of action.
Data Presentation: Cytotoxicity of 1,2,3-Triazole Derivatives
The following tables summarize the cytotoxic activity of various 1,2,3-triazole derivatives against different human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Triazole-Containing Alkyl β-D-Glucopyranosides in Jurkat Cells [4]
| Compound | Hydrophobic Tail Length (Carbons) | IC50 (µM) |
| 4a | 8 | 1198 |
| 4b | 10 | 345 |
| 4c | 12 | 89 |
| 4d | 14 | 35 |
| 4e | 16 | 24 |
Note: The cytotoxicity of these triazole-linked alkyl β-glucopyranosides increased with the length of the hydrophobic tail.
Table 2: Cytotoxicity of Triazole-Quinazolinone Hybrids [5]
| Compound | Cell Line | IC50 (µM) |
| 6a | MCF-7 | 25.1 |
| 6a | HeLa | >100 |
| 6b | MCF-7 | 45.3 |
| 6b | HeLa | >100 |
| 6c | MCF-7 | 65.2 |
| 6c | HeLa | >100 |
Note: Compound 6a showed the highest cytotoxic activity against the MCF-7 breast cancer cell line.
Table 3: Cytotoxicity of Novel 1,2,3-Triazole Derivatives [6]
| Compound | Cell Line | IC50 (µM) |
| T1 | PC-3 | 91.476 |
| T1 | MCF-7 | 273.947 |
Note: Compound T1 demonstrated growth suppression against both prostate (PC-3) and breast (MCF-7) cancer cell lines.
Table 4: Cytotoxicity of Triazole Fungicides in HeLa Cells [7]
| Compound | MTT Assay IC50 (mg/ml) | LDH Assay IC50 (mg/ml) |
| Prochloraz | 0.4 | 0.065 |
| Tebuconazole | >1 | 0.985 |
| Triadimefon | 0.24 | 0.052 |
| Triadimenol | 0.37 | 0.042 |
Note: The LDH assay, which measures membrane damage, indicated lower IC50 values for most compounds compared to the MTT assay, which assesses mitochondrial activity.
Experimental Protocols
Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound and its derivatives.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
Cells to be tested
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[10]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][10]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The reference wavelength should be more than 650 nm.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][14]
Materials:
-
Cells and culture medium
-
96-well plates
-
Test compounds
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Protocol:
-
Plate cells and treat with test compounds as described for the MTT assay. Include appropriate controls such as vehicle-only and no-cell controls.[14]
-
Incubate for the desired period.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15][16]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[18][19]
Materials:
-
Cells and culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells with cold PBS.[18]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[19]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.[20][21]
Materials:
-
Cells and culture medium
-
Test compounds
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Induce apoptosis in cells by treatment with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-30 minutes.[21][22]
-
Centrifuge the lysate at high speed to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate (containing 50-200 µg of protein).[23]
-
Prepare the reaction mixture containing reaction buffer, DTT, and the caspase-3 substrate according to the kit's protocol.[22]
-
Add the reaction mixture to each well.
-
Measure the absorbance (for pNA substrate) at 400-405 nm or fluorescence (for AMC substrate) at an excitation of 380 nm and emission of 420-460 nm.[21]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cytotoxic evaluation of this compound and its derivatives.
Caption: A generalized workflow for the cytotoxic evaluation of novel compounds.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a triazole compound.[24]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of (1H-1,2,3-triazol-4-yl)methanamine in different solvents
An In-Depth Technical Guide on the Solubility and Stability of (1H-1,2,3-triazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It also includes detailed experimental protocols for researchers to determine these properties in their own laboratories.
Introduction
This compound is a heterocyclic compound featuring a triazole ring, a scaffold of significant interest in medicinal chemistry and drug development. The physicochemical properties of this molecule, such as its solubility and stability, are critical parameters that influence its suitability for various applications, from synthetic chemistry to pharmaceutical formulations. This guide aims to consolidate the known information and provide practical methodologies for its characterization.
Solubility Profile
The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its handling and formulation in chemical research.
Quantitative Solubility Data
Currently, limited quantitative solubility data for this compound is publicly available. The hydrochloride salt of the compound is reported to be soluble in water.[1]
| Solvent | Solubility | Temperature |
| Water | 9.6 g / 100 mL (for hydrochloride salt) | Not Specified |
General Solubility Considerations for Triazoles
Triazole-containing compounds, due to the presence of nitrogen atoms capable of hydrogen bonding, often exhibit solubility in polar solvents.[2] The solubility of this compound is expected to be influenced by the pH of the medium due to the basic nature of the methanamine group. In acidic solutions, the amine will be protonated, forming a more soluble salt.
Experimental Protocol for Determining Solubility
The following is a general protocol for determining the solubility of this compound in various solvents. This method can be adapted to quantify solubility through techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
-
Small, sealable vials or test tubes
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter (for aqueous solutions)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant. It is crucial not to disturb the solid phase.
-
To remove any suspended solid particles, centrifuge the collected supernatant at a high speed.
-
-
Quantification:
-
Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Stability Profile
The chemical stability of a compound is a critical factor for its storage, formulation, and in vivo performance. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.
General Stability of Triazoles
1,2,3-Triazoles are generally considered to be a stable aromatic heterocyclic system.[3] They are often resistant to hydrolysis, oxidation, and reduction. However, the stability of a specific derivative like this compound can be influenced by the functional groups attached to the triazole ring and the conditions to which it is exposed.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and degradation pathways. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Analytical instrument for separation and quantification (e.g., HPLC with a photodiode array detector)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
-
Stress Conditions (to be performed in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 70 °C) in an oven.
-
Photodegradation: Expose a solid sample or a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acid and base hydrolysis samples.
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
A photodiode array detector can be used to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and quantify the major degradation products.
-
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
-
Synthesis of this compound
A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][7][8] This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.
Experimental Workflow for CuAAC Synthesis
The synthesis of this compound via CuAAC would typically involve the reaction of propargylamine (or a protected version) with a suitable azide precursor. The general workflow is depicted below.
References
- 1. This compound hydrochloride | 118724-05-3 | FT31010 [biosynth.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
Commercial Suppliers of (1H-1,2,3-triazol-4-yl)methanamine: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of commercial sources for (1H-1,2,3-triazol-4-yl)methanamine and its derivatives, tailored for researchers, scientists, and professionals in drug development. This guide includes a comparative summary of supplier specifications, a detailed experimental protocol for a common application, and visualizations of a relevant signaling pathway and experimental workflow.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structure, featuring a reactive primary amine and a stable triazole ring, makes it an ideal scaffold for generating diverse molecular libraries through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease, including Histone Deacetylases (HDACs) and Indoleamine 2,3-dioxygenase 1 (IDO1), making them valuable tools in cancer and immunology research.
Commercial Supplier Data
The following table summarizes the specifications for this compound hydrochloride and a related derivative from various commercial suppliers. This data is intended to facilitate the selection of research-grade materials.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Biosynth | This compound hydrochloride | 118724-05-3 | C₃H₆N₄·HCl | 134.57 | - |
| Appretech Scientific Ltd. | This compound hydrochloride | 1009101-70-5 | C₃H₇ClN₄ | 134.57 | ≥ 98% |
| CymitQuimica | (1-Methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | 612511-67-8 | C₄H₉ClN₄ | 148.59 | Min. 95% |
| Enamine | 1-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride | 2490432-95-4 | C₈H₁₆Cl₂N₄ | 239.14 | 95% |
| CF Plus Chemicals | 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride | 2749496-26-0 | C₅H₈ClF₃N₄ | 216.59 | 95%+ |
Experimental Protocols
Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an azide-containing molecule and this compound hydrochloride, which serves as the alkyne component after deprotonation. This reaction is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide-functionalized molecule of interest
-
This compound hydrochloride
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of the THPTA ligand in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the azide-functionalized molecule and this compound hydrochloride in a suitable buffer or solvent.
-
-
Copper-Ligand Complex Formation:
-
In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the solution of the azide-functionalized molecule with the solution of this compound hydrochloride. The molar ratio is typically 1:1, but optimization may be required.
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A typical final concentration of copper is 25-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction should be protected from light.
-
-
Work-up and Purification:
-
The work-up procedure will depend on the properties of the product. For small molecules, an aqueous work-up followed by extraction with an organic solvent like ethyl acetate may be appropriate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
For biomolecules, purification may involve size-exclusion chromatography or dialysis.
-
Visualizations
Signaling Pathway: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Derivatives of this compound are being investigated as inhibitors of IDO1, an enzyme that plays a critical role in tumor immune evasion.[1][2][3] The following diagram illustrates the mechanism of IDO1 and its inhibition.
Caption: IDO1 Inhibition Pathway.
Experimental Workflow: CuAAC Reaction
The following diagram outlines the key steps in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: CuAAC Experimental Workflow.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing (1H-1,2,3-triazol-4-yl)methanamine as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (1H-1,2,3-triazol-4-yl)methanamine as a potential accelerating ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a cornerstone of modern drug development, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2] The 1,2,3-triazole moiety formed is a stable linker that can mimic a peptide bond, offering significant advantages in the design of novel therapeutic agents.[1]
This compound is a structurally simple yet effective ligand for stabilizing the catalytically active Cu(I) oxidation state, which is crucial for the CuAAC reaction.[3] Its triazole ring and the primary amine functionality can chelate the copper ion, preventing its disproportionation and oxidation to the inactive Cu(II) state, thereby enhancing reaction rates and yields. While specific quantitative data for this particular ligand is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for structurally similar triazole-based ligands and provide a strong foundation for its application in the laboratory.
Key Applications in Drug Development:
-
Lead Discovery and Optimization: Rapidly synthesize libraries of diverse compounds by linking different azide and alkyne building blocks.[1]
-
Bioconjugation: Covalently attach drugs, probes, or imaging agents to biomolecules such as proteins, peptides, and nucleic acids with high specificity.[1]
-
In Situ Drug Synthesis: Generate active pharmaceutical ingredients (APIs) directly at the target site from benign precursors.
-
Development of Protease Inhibitors: The triazole ring can act as a bioisostere for amide bonds, leading to the development of novel enzyme inhibitors.
Quantitative Data Summary
The following table summarizes representative yields for CuAAC reactions using copper catalysts with triazole-based ligands, analogous to this compound. These values demonstrate the high efficiency of this class of reactions across various substrates.
| Entry | Alkyne Substrate | Azide Substrate | Ligand (Analogous) | Solvent System | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | TBTA¹ | t-Butanol/H₂O | >95 |
| 2 | Propargyl Alcohol | 1-Azidohexane | THPTA² | Water | >98 |
| 3 | Ethynyltrimethylsilane | 3-Azidopropanoic acid | (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol | Water | 92 |
| 4 | 4-Ethynylanisole | 1-Azidobutane | TBTA¹ | CH₂Cl₂ | 94 |
| 5 | 1-Ethynylcyclohexene | Benzyl Azide | THPTA² | DMSO/H₂O | 91 |
¹TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine ²THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine
Note: The yields presented are based on literature reports for analogous triazole-based ligands and may vary depending on the specific reaction conditions and the catalytic efficiency of this compound.
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol provides a general method for the copper-catalyzed cycloaddition of an alkyne and an azide in an aqueous solvent system, which is common in bioconjugation applications.
Materials:
-
Alkyne-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.0-1.2 eq)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)
-
This compound solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized molecule in the degassed buffer.
-
Add the azide-functionalized molecule to the solution.
-
Prepare the catalyst premix: In a separate tube, add the this compound solution (5 eq relative to copper) followed by the CuSO₄ solution (typically 0.05-0.1 eq relative to the limiting reactant). Mix gently.
-
Add the catalyst premix to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 eq relative to copper).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by standard methods such as precipitation, extraction, or chromatography. For biological samples, copper can be removed by dialysis against a buffer containing a chelating agent like EDTA.
Protocol 2: CuAAC in an Organic Solvent
This protocol is suitable for reactions where the substrates are not soluble in aqueous media.
Materials:
-
Alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(I) Iodide (CuI) (0.01-0.05 eq)
-
This compound (0.01-0.05 eq)
-
Anhydrous organic solvent (e.g., THF, CH₂Cl₂, DMSO)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)
Procedure:
-
To a flask containing a stir bar, add the alkyne and the azide.
-
Dissolve the substrates in the anhydrous organic solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
In a separate vial, suspend CuI and this compound in a small amount of the reaction solvent and add this suspension to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-12 hours), dilute the mixture with an appropriate organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
General Experimental Workflow for CuAAC
Caption: A generalized workflow for a typical CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Click’ ligand for ‘click’ chemistry: (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) accelerated copper-c… [ouci.dntb.gov.ua]
Application Note and Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from (1H-1,2,3-triazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazoles commencing from the versatile building block, (1H-1,2,3-triazol-4-yl)methanamine. The primary amino group of this starting material serves as a key functional handle for introducing a wide range of substituents via N-acylation, N-alkylation, and reductive amination, thereby enabling the generation of novel compounds with potential applications in drug discovery and development.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various non-covalent interactions. This application note outlines three robust synthetic pathways to modify this compound, a readily accessible starting material, to yield a variety of 1,4-disubstituted 1,2,3-triazoles. The protocols detailed herein are designed to be broadly applicable, allowing for the introduction of diverse functional groups.
Synthetic Pathways Overview
The functionalization of this compound can be achieved through three primary methods targeting the exocyclic primary amine: N-acylation, N-alkylation, and reductive amination. Each of these pathways offers a distinct avenue for chemical modification, leading to the formation of amides, secondary/tertiary amines, and N-alkylated amines, respectively.
Figure 1: General synthetic workflows for the functionalization of this compound.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride.
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure using Acyl Chloride:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated 1,4-disubstituted 1,2,3-triazole.
Procedure using Acid Anhydride:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or pyridine.
-
Add the acid anhydride (1.2 eq.) to the solution. If using THF, add pyridine (1.5 eq.) as a base and catalyst.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 4-24 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product as described for the acyl chloride procedure.
Protocol 2: N-Alkylation of this compound
This protocol outlines the synthesis of secondary amines via the reaction of the primary amine with an alkyl halide. To minimize over-alkylation, the use of a slight excess of the amine or controlled addition of the alkylating agent is recommended.
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Add the alkyl halide (1.0-1.2 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated 1,4-disubstituted 1,2,3-triazole.
Protocol 3: Reductive Amination of this compound
This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous 1,2-dichloroethane (DCE) or THF
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted 1,4-disubstituted 1,2,3-triazole.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound based on general protocols for these reaction types.
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Acyl Chloride, Et₃N | DCM | 0 to RT | 2-12 | 70-95 |
| Acid Anhydride, Pyridine | THF/Pyridine | RT to 60 | 4-24 | 65-90 | |
| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF | 60-80 | 12-48 | 50-80 |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE | RT | 12-24 | 60-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions used. Optimization may be required for specific target molecules.
Conclusion
The protocols described in this application note provide a versatile platform for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles starting from this compound. These methods are robust, scalable, and amenable to the incorporation of a diverse range of chemical functionalities, making them highly valuable for applications in medicinal chemistry and drug discovery. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application of (1H-1,2,3-triazol-4-yl)methanamine in Bioconjugation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-1,2,3-triazol-4-yl)methanamine and its derivatives are pivotal reagents in modern bioconjugation. Their significance stems from the formation of a stable and biocompatible 1,2,3-triazole linkage, most commonly facilitated by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This powerful ligation technique enables the precise and efficient covalent connection of biomolecules with a wide array of probes, tags, or therapeutic agents. The triazole ring, being isosteric to the amide bond, offers enhanced stability against enzymatic and hydrolytic degradation, making it an ideal linker in drug development and biological studies.[1]
The primary application of the this compound scaffold is in the design of copper-chelating ligands. These ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble derivatives, are crucial for stabilizing the catalytically active Cu(I) oxidation state, accelerating the CuAAC reaction, and minimizing copper-induced cytotoxicity in biological systems.[2][3] Furthermore, the primary amine of this compound serves as a versatile functional handle for the attachment of various moieties through standard amine chemistry, such as amide bond formation.
These application notes provide an overview of the use of this compound-based structures in bioconjugation, along with detailed experimental protocols and data to guide researchers in their effective implementation.
Data Presentation: Quantitative Comparison of CuAAC Ligands
The efficiency of the CuAAC reaction is significantly influenced by the choice of the copper-chelating ligand. The following tables summarize key quantitative data for commonly used ligands, highlighting their impact on reaction kinetics and yield.
Table 1: Comparison of Reaction Rates for Different Copper-Chelating Ligands
| Ligand | Relative Reaction Rate | Key Features | Reference |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Baseline | High affinity for Cu(I), but low water solubility. | [4] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Moderate | Water-soluble, good for bioconjugation in aqueous buffers. | [4] |
| BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfate) | High | Water-soluble with bulky tert-butyl groups to prevent catalyst aggregation. | [4] |
| BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) | Very High | Highest reported acceleration among these ligands; negatively charged, enhancing solubility and biocompatibility. | [4] |
Table 2: Typical Yields and Reaction Conditions for CuAAC Bioconjugation
| Biomolecule | Reactants | Ligand | Copper Source | Reducing Agent | Solvent | Time | Yield | Reference |
| Protein (BSA) | Alkyne-modified BSA, Azido-fluorophore | THPTA | CuSO₄ | Sodium Ascorbate | PBS, pH 7.4 | 1-2 h | >90% | [4][5] |
| Oligonucleotide | Alkyne-labeled DNA, Azido-biotin | THPTA | CuSO₄ | Sodium Ascorbate | Aqueous Buffer | 30-60 min | Near-quantitative | [5] |
| Cell Lysate | Azide-modified proteins, Alkyne-dye | THPTA | CuSO₄ | Sodium Ascorbate | PBS, pH 7.4 | 30 min | High | [2] |
| Live Cells | Azide-labeled cell surface glycans, Alkyne-fluorophore | BTTAA | CuSO₄ | Sodium Ascorbate | Cell Culture Medium | 5-10 min | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS)
-
Azide-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM stock in water)
-
Sodium Ascorbate (e.g., 1 M stock in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (to a final concentration of 10-50 µM)
-
PBS to adjust the final volume
-
Azide-functionalized dye (to a final concentration of 100-250 µM)
-
-
Prepare the Catalyst Solution: In a separate tube, pre-mix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is often used. For a final reaction concentration of 1 mM CuSO₄, you would add 5 mM THPTA.
-
Add Catalyst: Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess reagents using a desalting column according to the manufacturer's instructions.
Workflow for Protein Labeling via CuAAC
Caption: Workflow for protein labeling using CuAAC.
Protocol 2: Representative Protocol for Conjugation of this compound to a Protein via Amide Bond Formation
This protocol describes a general method for conjugating the primary amine of this compound to a carboxyl group on a protein using EDC/NHS chemistry.
Materials:
-
Protein with accessible carboxyl groups (e.g., 1-5 mg/mL in MES buffer)
-
This compound hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare Protein: Exchange the protein into Activation Buffer using a desalting column.
-
Activate Carboxyl Groups:
-
Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use to final concentrations of 2-5 mM and 5-10 mM, respectively.
-
Add the EDC/NHS solution to the protein solution and incubate for 15-30 minutes at room temperature.
-
-
Remove Excess Activation Reagents: Immediately pass the activated protein through a desalting column equilibrated with Coupling Buffer.
-
Conjugation:
-
Dissolve this compound hydrochloride in Coupling Buffer to a concentration of 10-50 mM and adjust the pH to 7.2-7.5 if necessary.
-
Immediately add the activated protein to the triazole solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.
-
Purification: Purify the conjugated protein using a desalting column equilibrated with a suitable storage buffer.
Workflow for Amide Bond Conjugation
Caption: Workflow for protein conjugation via amide bond formation.
Application in Studying Cellular Signaling Pathways
Triazole-based bioconjugates are powerful tools for elucidating complex cellular signaling pathways. By attaching probes such as fluorophores or affinity tags to pathway components, researchers can track their localization, interactions, and post-translational modifications.
Case Study 1: Elucidation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Triazole-linked hybrids of known inhibitors, such as erlotinib, have been synthesized to probe this pathway.
Experimental Approach: An erlotinib analogue bearing an alkyne group is synthesized and then "clicked" to various azide-containing moieties. The resulting triazole-containing compounds are then used to treat cancer cell lines (e.g., HeLa). The effects on the MAPK pathway are assessed by monitoring the phosphorylation status of key kinases (ERK, JNK, p38) via Western blotting or immunofluorescence.[7]
MAPK Signaling Pathway Inhibition by a Triazole Conjugate
Caption: Inhibition of the MAPK pathway by an erlotinib-triazole conjugate.
Case Study 2: Probing the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Its aberrant activation is common in cancer. Triazole-linked bis-indolyl conjugates have been developed as dual inhibitors of tankyrase and PI3K, allowing for the investigation of the interplay between the Wnt/β-catenin and PI3K/Akt pathways.[8]
Experimental Approach: Cancer cells are treated with the triazole-based dual inhibitor. The functional consequences are assessed by immunofluorescence analysis of key pathway components, such as the p85 regulatory subunit of PI3K, and by monitoring downstream events like the nuclear translocation of NF-κB.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by a triazole-based inhibitor.
Conclusion
The use of this compound and its derivatives in bioconjugation, particularly through the CuAAC reaction, offers a robust and versatile platform for the synthesis of complex biomolecular conjugates. The stability and biocompatibility of the resulting triazole linkage make this chemistry highly suitable for applications in drug discovery, diagnostics, and fundamental biological research. The provided protocols and data serve as a guide for researchers to harness the power of this chemical tool in their own investigations.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1H-1,2,3-triazol-4-yl)methanamine as a Linker in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase).[2][3]
Among the various linker chemistries, the use of (1H-1,2,3-triazol-4-yl)methanamine and its derivatives has gained significant traction. The triazole moiety is often incorporated into the linker via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][] This approach offers a robust and efficient method for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linker lengths and compositions.[3][][6] The triazole ring itself imparts favorable properties to the linker, including metabolic stability and a degree of rigidity that can help to pre-organize the PROTAC for optimal ternary complex formation.[2][7] Furthermore, the strategic placement of the triazole within the linker can be used to fine-tune the physicochemical properties of the PROTAC, such as solubility and lipophilicity.[8][9]
These application notes provide a comprehensive overview of the use of this compound-based linkers in PROTAC development, including synthetic strategies, key experimental protocols for characterization, and illustrative data.
Data Presentation
The following tables summarize quantitative data for representative PROTACs utilizing triazole-containing linkers.
Table 1: Physicochemical Properties and In Vitro Activity of Triazole-Containing CDK9 Degraders [8][9]
| Degrader | Linker Composition (THAL:AT7519) | Calculated logD | Chrom logD | Kinetic Solubility (µM) | MV4-11 IC₅₀ (nM) | MOLM-13 DC₅₀ (nM) | Dₘₐₓ (%) |
| 16 | 3:5 | 3.1 | 3.8 | >250 | 8.7 | 15.1 | 95 |
| 17 | 4:4 | 3.1 | 3.7 | >250 | 11.2 | 19.4 | 96 |
| 18 | 5:3 | 3.1 | 3.6 | >250 | 10.5 | 18.2 | 94 |
| 19 | 4:6 | 3.5 | 4.1 | 150 | 6.3 | 10.9 | 97 |
| 20 | 5:5 | 3.5 | 4.0 | 200 | 7.9 | 13.7 | 96 |
| 21 | 6:4 | 3.5 | 3.9 | >250 | 8.1 | 14.1 | 95 |
| 22 | 7:7 | 4.3 | 4.6 | 50 | 5.5 | 9.5 | 98 |
*THAL: Thalidomide; AT7519: CDK9 inhibitor. The linker composition denotes the number of atoms on either side of the triazole ring.
Table 2: Biological Activity of BRD4-Targeting PROTACs with Triazole Linkers
| PROTAC | E3 Ligase Ligand | Linker (PEG units) | H661 DC₅₀ (µM) |
| 60a | CRBN | 0 | < 0.5 |
| 60b | CRBN | 1 | > 5 |
| 60c | CRBN | 2 | > 5 |
| 60d | CRBN | 4 | < 0.5 |
| 60e | CRBN | 5 | < 0.5 |
*Data adapted from a study by Wurz et al., demonstrating the non-linear relationship between linker length and degradation potency.[3]
Experimental Protocols
Protocol 1: Synthesis of a Triazole-Containing PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the final "click" reaction to assemble a PROTAC.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand (e.g., a thalidomide derivative)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of water and an organic solvent like tert-butanol or DMSO)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., a round-bottom flask)
-
Stir plate and stir bar
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in deionized water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). The reaction is typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final triazole-containing PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol is for quantifying the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
Transfer apparatus and buffers (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Biophysical Assay for Ternary Complex Formation (Surface Plasmon Resonance - SPR)
This protocol provides a general workflow for assessing ternary complex formation and cooperativity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified POI
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K_D).
-
Binary Interaction Analysis (PROTAC-POI): In a separate experiment, inject a pre-incubated mixture of the PROTAC and the POI over a blank flow cell to ensure no non-specific binding of the complex to the surface.
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the POI over the immobilized E3 ligase surface. This should result in no binding if there is no direct interaction.
-
In subsequent injections, inject a series of concentrations of the PROTAC pre-incubated with a constant concentration of the POI over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI. An α value greater than 1 indicates positive cooperativity.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Synthesis via Click Chemistry.
Caption: PROTAC Development Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from (1H-1,2,3-triazol-4-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data concerning the synthesis and evaluation of novel anticancer agents derived from the versatile building block, (1H-1,2,3-triazol-4-yl)methanamine. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized as a bioisostere for amide bonds and capable of engaging in various non-covalent interactions with biological targets.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including significant anticancer properties.[2][3][4]
The primary synthetic route for creating a diverse library of potential anticancer agents from this compound involves the formation of an amide bond. This is achieved by coupling the primary amine of the starting material with various carboxylic acids, particularly those from moieties known to possess cytotoxic or other anticancer effects. This approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for potency and selectivity against cancer cell lines.
Experimental Protocols
Protocol 1: General Synthesis of Novel Amide Derivatives via Amide Coupling
This protocol describes a general method for the synthesis of N-((1H-1,2,3-triazol-4-yl)methyl)amide derivatives using a standard peptide coupling reagent, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).
Materials:
-
This compound hydrochloride
-
Substituted carboxylic acid (R-COOH)
-
TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the selected carboxylic acid (1.0 eq) in anhydrous DMF, add TBTU (1.1 eq) and Et3N (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure amide derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the anticancer activity of the synthesized compounds against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized triazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Synthesized compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the synthesized compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software. Some triazole-coumarin conjugates have been shown to arrest the cell cycle at the G2/M phase.[5]
Data Presentation: Anticancer Activity of 1,2,3-Triazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various 1,2,3-triazole derivatives against selected human cancer cell lines, as reported in the literature. This data highlights the potential of the triazole scaffold in developing potent anticancer agents.
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Thymol-1,3,4-Oxadiazole-Triazole Hybrid | MCF-7 (Breast) | 1.1 | [6] |
| Thymol-1,3,4-Oxadiazole-Triazole Hybrid | HCT-116 (Colon) | 2.6 | [6] |
| Thymol-1,3,4-Oxadiazole-Triazole Hybrid | HepG2 (Liver) | 1.4 | [6] |
| Triazole-Amino Acid Conjugate | MCF-7 (Breast) | <10 | [1] |
| Triazole-Amino Acid Conjugate | HepG2 (Liver) | <10 | [1] |
| Imidazo[2,1-b]thiazole-Triazole Hybrid | HepG-2 (Liver) | Comparable to Doxorubicin | [7] |
| Oleanolic Acid-Triazole Amide | MCF-7, MDA-MB-231 (Breast) | 0.4 - 1.6 (Induces Apoptosis) | [8] |
| 4-(1,2,3-triazol-1-yl)coumarin conjugate | A549 (Lung) | Potent Activity | [5] |
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for synthesis and evaluation of novel anticancer agents.
Caption: Simplified apoptosis pathway induced by a triazole derivative.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer and Antimicrobial Activities of New 6-(1H-1,2,3-Triazol-4-yl)imidazo[2,1-b]thiazoles [ejchem.journals.ekb.eg]
- 8. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Click chemistry protocols for labeling biomolecules with (1H-1,2,3-triazol-4-yl)methanamine
Topic: Click Chemistry Protocols for Labeling Biomolecules to Yield a (1H-1,2,3-triazol-4-yl)methanamine Linkage
For: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the labeling of biomolecules using click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable 1,4-disubstituted triazole linkage. This process is exceptionally specific and efficient for conjugating a reporter molecule (e.g., a fluorophore, biotin) or another biomolecule to a target protein, nucleic acid, or glycan.[1][2][3][4] The resulting conjugate will contain the this compound moiety when one of the reaction partners is a terminal alkyne (like propargylamine) and the other is an azide-modified biomolecule.
The protocols outlined below are versatile and can be adapted for various biomolecules and labels.[5] Two primary approaches are detailed: the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][][8]
Introduction to Click Chemistry for Biomolecule Labeling
Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[2][3][9] The most prominent example is the CuAAC reaction, which joins an azide and a terminal alkyne to form a stable triazole ring.[1][10]
Key Advantages:
-
Bioorthogonality: Azide and alkyne groups are generally absent in biological systems, ensuring the reaction is highly specific and does not interfere with native cellular processes.[2][3][4][11]
-
High Efficiency: The reactions proceed with high yields under mild, aqueous conditions compatible with biological samples.[1][2][3]
-
Versatility: This method can be used to label a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been metabolically, enzymatically, or chemically modified to contain an azide or alkyne handle.[5][12][13]
-
Small Moieties: The azide and alkyne functional groups are small and unlikely to perturb the function of the biomolecule.[2][13]
Signaling Pathway and Experimental Workflow Overview
The general workflow for labeling a biomolecule using click chemistry involves two main steps:
-
Introduction of a Bioorthogonal Handle: An azide or alkyne group is incorporated into the target biomolecule. This can be achieved through metabolic labeling (e.g., using L-azidohomoalanine (AHA) to label newly synthesized proteins), enzymatic modification, or chemical conjugation.[5][12][14]
-
Click Reaction: The modified biomolecule is then reacted with a corresponding azide- or alkyne-containing reporter molecule (e.g., a fluorescent dye, biotin) to form a stable conjugate.[5]
Caption: General experimental workflow for biomolecule labeling using click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing reporter molecule in a cell lysate.[15] To form the this compound linkage, the reporter molecule would be a derivative of propargylamine.
Reaction Principle
Caption: The CuAAC reaction mechanism for bioconjugation.
Materials and Reagents
-
Azide-modified protein lysate (1-5 mg/mL)
-
Alkyne-reporter stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Click Chemistry Reagent Stock Solutions:
Experimental Protocol
This protocol is a starting point and may require optimization for specific applications.[10][15]
-
Prepare the Reaction Mixture: In a microfuge tube, combine the following in order:
-
50 µL of azide-modified protein lysate (1-5 mg/mL)
-
100 µL of PBS buffer, pH 7.4
-
4 µL of 1 mM alkyne-reporter solution (for a final concentration of ~20 µM, can be optimized from 2-40 µM)[15]
-
10 µL of 100 mM THPTA ligand solution
-
Vortex briefly to mix.
-
-
Add Copper Catalyst:
-
Add 10 µL of 20 mM CuSO₄ solution.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.[16]
-
Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light if using a fluorescent reporter.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Protein Precipitation (for purification):
-
Add 600 µL of ice-cold methanol to the reaction tube.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[15]
-
Carefully remove and discard the supernatant.
-
-
Washing:
-
Add 450 µL of ice-cold methanol, vortex briefly, and centrifuge again.
-
Discard the supernatant and allow the protein pellet to air-dry for at least 15 minutes.[15]
-
-
Downstream Analysis:
-
The labeled protein pellet is now ready for downstream analysis, such as resuspension for SDS-PAGE, Western blotting, or mass spectrometry.
-
Quantitative Data Summary
The following table summarizes typical reagent concentrations and ratios used in CuAAC protocols for biomolecule labeling.
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (vs. Biomolecule) | Reference |
| Biomolecule (Azide/Alkyne) | 1-5 mg/mL (protein) | Varies | 1x | [15] |
| Reporter (Alkyne/Azide) | 1-10 mM | 2-50 µM | 4-50x excess | [10][15][16] |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | 0.25-1 mM | 25x excess | [15][16][17] |
| Ligand (THPTA/TBTA) | 100-200 mM | 1.25-5 mM | 5x relative to Copper | [16][17] |
| Sodium Ascorbate | 100-300 mM | 5-10 mM | 20-40x relative to Copper | [16][17] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is a copper-free click chemistry variant that is highly suitable for labeling biomolecules in living cells due to the absence of cytotoxic copper.[6][][18] The reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DIBO, DBCO), which reacts spontaneously with an azide.[6][][19]
Reaction Principle
Caption: The SPAAC reaction mechanism for copper-free bioconjugation.
Materials and Reagents
-
Live cells with metabolically incorporated azide groups (e.g., via AHA or azido sugars).
-
Strained alkyne reporter (e.g., DBCO-Fluorophore) stock solution (1-10 mM in DMSO).
-
Cell culture medium or PBS.
Experimental Protocol for Live Cell Labeling
-
Cell Preparation: Culture cells and incorporate the azide label according to established metabolic labeling protocols.
-
Washing: Gently wash the cells 2-3 times with warm PBS or serum-free medium to remove unincorporated azide precursors.
-
Labeling Reaction:
-
Dilute the strained alkyne reporter stock solution in culture medium to the desired final concentration (typically 10-100 µM).
-
Remove the wash buffer and add the labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 30-120 minutes. The optimal time and concentration should be determined empirically.
-
-
Final Wash:
-
Remove the labeling medium and wash the cells 2-3 times with PBS to remove excess reporter.
-
-
Analysis:
-
The cells are now labeled and can be fixed, permeabilized, and imaged by fluorescence microscopy or prepared for flow cytometry or other downstream analyses.
-
Quantitative Data Summary for SPAAC
Reaction rates for SPAAC are highly dependent on the specific strained alkyne used.
| Strained Alkyne Type | Typical Concentration | Incubation Time | Key Feature | Reference |
| DIFO | 10-100 µM | 1-2 hours | Rapid kinetics | [6] |
| DIBO/DBCO | 10-100 µM | 1-4 hours | Commercially available, good stability | [18] |
| BCN | 25-200 µM | 2-12 hours | Bicyclic, good balance of stability and reactivity | [8] |
Concluding Remarks
The choice between CuAAC and SPAAC depends on the experimental context. CuAAC is a robust and highly efficient method for in vitro labeling of purified biomolecules or cell lysates.[1] For applications involving live cells or organisms, the copper-free SPAAC method is preferred to avoid cytotoxicity.[6][] Both protocols provide a powerful and versatile strategy for specifically labeling biomolecules to generate stable conjugates containing the this compound linkage, enabling a wide range of applications in research and drug development.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. alphathera.com [alphathera.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 16. confluore.com.cn [confluore.com.cn]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of triazole-based enzyme inhibitors. Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad range of biological activities, including enzyme inhibition.[1][2][3][4] They are key components in the development of therapeutic agents for various diseases.[1][2][4] This guide will cover the primary synthetic routes for obtaining 1,2,3-triazole and 1,2,4-triazole cores, present detailed experimental protocols, summarize quantitative inhibition data, and illustrate relevant biological pathways.
Introduction to Triazole-Based Enzyme Inhibitors
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The two main isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, serve as versatile scaffolds in drug design.[3][4] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their biological activity.[4] Triazole-containing compounds have been shown to inhibit a wide array of enzymes, including kinases, cholinesterases, glucosidases, and carbonic anhydrases, making them valuable candidates for drug development in areas such as oncology, neurodegenerative diseases, and diabetes.[1][2][5][6][7]
Synthetic Methodologies
The synthesis of triazole-based inhibitors can be broadly categorized into methods for preparing 1,2,3-triazoles and 1,2,4-triazoles.
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[5][8][9] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the creation of diverse compound libraries.[5][8]
General Synthetic Scheme:
A terminal alkyne and an organic azide are reacted in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole.
Caption: General scheme for CuAAC synthesis of 1,2,3-triazoles.
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (A model reaction) [8]
-
Preparation of Benzyl Azide: In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in a suitable solvent mixture (e.g., tert-butanol-water 1:1). Add sodium azide (1.2 mmol) and stir the mixture at room temperature for 5 minutes.
-
Click Reaction: To the reaction mixture containing the in-situ generated benzyl azide, add phenylacetylene (1.0 mmol).
-
Catalyst Addition: Introduce the copper(I) catalyst. This can be generated in situ by adding copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (15 mol%).[8] Alternatively, an electrochemical method using a copper foil as the working electrode can be employed for a cleaner reaction.[8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5][10]
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles can be achieved through various methods, often involving the cyclization of thiosemicarbazide intermediates.
General Synthetic Scheme:
A common route involves the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization to form the 1,2,4-triazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1,2,3-triazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it a valuable tool in drug discovery and development.
Introduction
1,2,3-triazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," is the most reliable and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] Microwave irradiation has emerged as a powerful technology to accelerate this reaction, offering a green and efficient alternative to conventional heating.[5][6][7][8] Microwave energy directly and efficiently heats the reaction mixture, leading to uniform heating and rapid reaction rates.[9]
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of 1,2,3-triazole derivatives offers several key benefits:
-
Reduced Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in minutes using microwave assistance.[3][5][9]
-
Higher Yields: Microwave synthesis frequently leads to higher product yields compared to traditional methods.[3][6][10]
-
Improved Purity: The rapid and controlled heating can minimize the formation of side products, resulting in cleaner reaction profiles and simpler purification.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional heating.[5][7]
-
Green Chemistry: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally friendly synthetic processes.[5][7][8]
Experimental Setup
A dedicated microwave reactor is required for these synthetic protocols. A typical setup includes:
-
Microwave Synthesizer: A commercially available microwave reactor designed for chemical synthesis (e.g., CEM Discover, Anton Paar Monowave). These instruments allow for precise control of temperature, pressure, and microwave power.
-
Reaction Vessels: Sealed microwave vials (typically 10-20 mL) equipped with a Teflon septum and a magnetic stir bar.
-
Reagents:
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition reaction under microwave irradiation.
Workflow Diagram:
Caption: General workflow for microwave-assisted synthesis of 1,2,3-triazoles.
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the organic azide (1.0 mmol), the terminal alkyne (1.0 mmol), and a copper(I) catalyst. A common catalytic system is a mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 3-5 mL of a 1:1 mixture of water and tert-butanol or DMF:H₂O).[3]
-
Vial Sealing: Securely seal the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to the desired value (typically between 80-120°C) and the reaction time (typically 5-20 minutes). The microwave power will be automatically adjusted by the instrument to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up: Quench the reaction by adding water. The desired 1,2,3-triazole derivative often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
The following tables summarize the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods for the preparation of various 1,2,3-triazole derivatives.
Table 1: Synthesis of Representative 1,2,3-Triazole Derivatives
| Product | Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Conventional | CuSO₄/Ascorbic Acid | t-BuOH/H₂O | 2-3 h | 60-65 | 85-90 |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Microwave | CuSO₄/Ascorbic Acid | t-BuOH/H₂O | 10 min | 80 | 95 |
| Various 1,2,3-triazole derivatives | Conventional | CuI | DMF:H₂O (1:3) | 8 h | 80 | 70-85 |
| Various 1,2,3-triazole derivatives | Microwave | CuI | DMF:H₂O (1:3) | 12 min | Not specified | 85-95[3] |
| Thioether derivatives with 1,2,4-triazole | Conventional | - | - | 27 h | Not specified | Lower |
| Thioether derivatives with 1,2,4-triazole | Microwave | - | Ethanol | 30 min | Not specified | 96[5] |
| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | - | - | > 4 h | Not specified | Lower |
| 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | - | - | 1 min | Not specified | 85[5] |
Signaling Pathway Visualization (Illustrative)
While the synthesis of 1,2,3-triazoles does not directly involve a biological signaling pathway, the resulting compounds are often designed to interact with such pathways in a drug development context. The following is an illustrative example of how a signaling pathway can be visualized using DOT language.
Caption: Illustrative signaling pathway modulated by a 1,2,3-triazole derivative.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of 1,2,3-triazole derivatives. The significant reduction in reaction times and improvement in yields make it an invaluable technique for researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a solid foundation for the implementation of this technology in the rapid synthesis of compound libraries for drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. broadinstitute.org [broadinstitute.org]
- 10. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
Analytical Techniques for Monitoring Click Reaction Progress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in drug discovery, bioconjugation, and materials science. The ability to monitor the progress of these reactions in real-time is crucial for optimizing reaction conditions, ensuring high yields, and understanding reaction kinetics. This document provides detailed application notes and protocols for various analytical techniques used to monitor click reactions, including the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Key Analytical Techniques
A variety of analytical methods can be employed to track the progress of click reactions. The choice of technique depends on factors such as the nature of the reactants and products, the need for real-time monitoring, and the desired level of quantitative detail.
Summary of Analytical Techniques
| Technique | Principle | Mode of Operation | Key Advantages | Typical Applications |
| FTIR Spectroscopy | Monitors the disappearance of characteristic vibrational bands of reactants (e.g., azide at ~2100 cm⁻¹) and the appearance of product bands. | In-situ (real-time) | Provides real-time kinetic data, non-destructive.[1] | Reaction optimization, kinetic studies of polymerization.[1] |
| NMR Spectroscopy | Tracks changes in the chemical shifts and signal intensities of protons and other nuclei as reactants are converted to products. | In-situ (real-time) or offline | Provides detailed structural information, can be used for quantitative analysis.[2][3][4] | Mechanistic studies, reaction monitoring at low concentrations.[2][3][4] |
| Mass Spectrometry | Identifies and quantifies reactants, products, and intermediates based on their mass-to-charge ratio. | Offline (LC-MS) or in-situ | High sensitivity and specificity, suitable for complex mixtures.[5][6][7] | Proteomics, metabolomics, analysis of low-abundance species.[5][6][7] |
| Chromatography (HPLC) | Separates components of a reaction mixture, allowing for quantification of reactants and products. | Offline | High-resolution separation, accurate quantification.[8][9][10] | Purity assessment, quantitative reaction profiling.[8][9][10] |
| Calorimetry | Measures the heat released or absorbed during a reaction to determine its progress and kinetics. | In-situ (real-time) | Provides thermodynamic and kinetic information simultaneously.[11][12][13] | Process safety and development, scale-up studies.[12][13] |
| UV-Vis & Fluorescence | Monitors changes in absorbance or fluorescence as chromophoric or fluorogenic reactants are consumed or products are formed. | In-situ (real-time) | High sensitivity, suitable for rapid screening.[14][15][16] | High-throughput screening, biological imaging.[14][15] |
Click Reaction Pathways
Click reactions are characterized by their high efficiency and selectivity. The most common types are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Caption: Common click reaction pathways.
Experimental Workflow for Monitoring Click Reactions
A general workflow for monitoring the progress of a click reaction involves several key steps, from reaction setup to data analysis.
Caption: General experimental workflow.
Detailed Protocols
Protocol 1: Real-time Monitoring of a CuAAC Reaction using In-situ FTIR Spectroscopy
Objective: To determine the reaction kinetics of a model CuAAC reaction by monitoring the disappearance of the azide stretching band.
Materials:
-
ReactIR™ or similar in-situ FTIR spectrometer with a suitable probe.[1]
-
Azide-functionalized starting material (e.g., benzyl azide).
-
Alkyne-functionalized starting material (e.g., phenylacetylene).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate.
-
Suitable solvent (e.g., a mixture of water and t-butanol).
-
Nitrogen or argon for inert atmosphere.
Procedure:
-
Instrument Setup:
-
Set up the in-situ FTIR spectrometer and probe according to the manufacturer's instructions.
-
Collect a background spectrum of the solvent system at the desired reaction temperature.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer and the FTIR probe, dissolve the azide and alkyne starting materials in the solvent.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Monitoring:
-
Begin acquiring spectra in real-time.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the CuSO₄·5H₂O and the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Monitor the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ over time.
-
-
Data Analysis:
-
Use the instrument software to create a concentration profile by plotting the absorbance of the azide peak versus time.
-
From this data, determine the reaction rate and rate constant.
-
Protocol 2: Quantitative Analysis of a SPAAC Reaction using HPLC
Objective: To quantify the conversion of a SPAAC reaction by separating and measuring the concentrations of reactants and product.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Azide-functionalized starting material.
-
Strain-promoted alkyne (e.g., dibenzocyclooctyne, DIBO).
-
Reaction solvent (e.g., acetonitrile, methanol, or a buffer).
-
Mobile phase for HPLC (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Standards of the starting materials and the expected product for calibration.
Procedure:
-
Method Development:
-
Develop an HPLC method that provides good separation of the azide, alkyne, and triazole product.
-
Create a calibration curve for each compound by injecting known concentrations.
-
-
Reaction Setup:
-
In a vial, dissolve the azide and strained alkyne in the reaction solvent.
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid dilution in a cold solvent).
-
Dilute the aliquot to a concentration within the calibration range of the HPLC method.
-
-
HPLC Analysis:
-
Inject the diluted samples onto the HPLC system.
-
Integrate the peak areas for the reactants and the product.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of each component at each time point.
-
Calculate the percent conversion and plot the concentration profiles over time to determine the reaction kinetics.
-
Protocol 3: Real-time Monitoring of an IEDDA Reaction using Benchtop NMR
Objective: To observe the rapid kinetics of an IEDDA reaction in real-time using a benchtop NMR spectrometer.
Materials:
-
Tetrazine derivative.
-
Strained dienophile (e.g., trans-cyclooctene, TCO).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR tubes.
Procedure:
-
Instrument Setup:
-
Set up and shim the benchtop NMR spectrometer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
In an NMR tube, dissolve the tetrazine derivative in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Inject the strained dienophile into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Process the NMR spectra.
-
Identify the signals corresponding to the reactants and the product.
-
Integrate the signals and plot the relative integrals over time to monitor the consumption of reactants and the formation of the product.
-
Due to the fast nature of IEDDA reactions, this method is often qualitative or semi-quantitative for benchtop instruments but provides excellent insight into reaction completion.[17]
-
References
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click-Mass Spectrometry of lipids - Technologie [provendis.info]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of click chemistry on preparation of separation materials for liquid chromatography - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Impact of High-Pressure Calorimetry on Chemical Reaction Dynamics [eureka.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Purifying (1H-1,2,3-triazol-4-yl)methanamine Reaction Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of (1H-1,2,3-triazol-4-yl)methanamine and its derivatives from reaction mixtures. The following methods are commonly employed and have been compiled from various sources to ensure robustness and reproducibility in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development due to the versatile chemical properties of the triazole ring and the reactive primary amine. Syntheses of this compound, often via "click" chemistry or other cyclization reactions, can result in a mixture of the desired product, unreacted starting materials, catalysts, and byproducts. Effective purification is crucial to obtain the compound in high purity for subsequent synthetic steps or biological evaluation. The primary amine functionality and the triazole ring's polarity and hydrogen bonding capabilities are key considerations in selecting an appropriate purification strategy. This note details three primary methods for purification: Acid-Base Extraction, Flash Column Chromatography, and Recrystallization.
Data Presentation: Comparison of Purification Methods
The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data associated with each method for triazole derivatives.
| Purification Method | Typical Purity | Typical Yield | Throughput | Common Impurities Removed |
| Acid-Base Extraction | >90% | >85% | High | Neutral and acidic organic compounds, some metal catalysts |
| Flash Column Chromatography | >95% | 60-90% | Low to Medium | Structurally similar compounds, less polar and more polar byproducts |
| Recrystallization | >99% | 50-80% | Medium to High | Minor impurities, isomers, byproducts with different solubility |
| Preparative HPLC | >99% | 40-70% | Low | Closely related isomers and impurities, trace contaminants |
Experimental Protocols
Acid-Base Extraction
This method leverages the basicity of the aminomethyl group to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated amine hydrochloride salt into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine.
-
Organic Wash (Optional): The initial organic layer containing neutral or acidic impurities can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated to recover any non-basic components if desired.
-
Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 3M sodium hydroxide, saturated sodium bicarbonate) with stirring until the pH is >10. This deprotonates the amine, making it less water-soluble.
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Figure 1. Workflow for Acid-Base Extraction.
Flash Column Chromatography
This is a common technique for purifying triazole derivatives, separating compounds based on their polarity.[1]
Protocol:
-
Stationary Phase: Prepare a silica gel column of an appropriate size for the amount of crude material. The column should be packed using the chosen eluent system.
-
Eluent System: A typical eluent system for a compound of this polarity would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in petroleum ether (e.g., 50-100% EtOAc in PE).[1] The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf of the product ~0.3).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column, or dissolve it in a minimal amount of the eluent or a stronger solvent and wet-load it.
-
Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC or a UV detector.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Figure 2. Workflow for Flash Column Chromatography.
Recrystallization
This method is suitable for solid products and is excellent for achieving high purity, particularly for the hydrochloride salt of this compound.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. For the hydrochloride salt, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Figure 3. Workflow for Recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-1,2,3-triazol-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1H-1,2,3-triazol-4-yl)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper Catalyst Inactivity: The Cu(I) catalyst may have been oxidized to Cu(II), which is inactive in the catalytic cycle. | - Ensure all reagents and solvents are deoxygenated. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing agent, such as sodium ascorbate, to reduce any Cu(II) to Cu(I) in situ. |
| Ligand Issues: The ligand used may not be optimal for the specific substrates or may have degraded. | - Screen different ligands to find the most effective one for your system. Common ligands include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and bathocuproine disulfonate. - Ensure the ligand is pure and has been stored correctly. | |
| Impure Starting Materials: Impurities in the azide or alkyne starting materials can inhibit the catalyst or lead to side reactions. | - Purify the starting materials before use, for example, by distillation, recrystallization, or column chromatography. - Verify the purity of the starting materials using analytical techniques such as NMR or GC-MS. | |
| Incomplete Deprotection of Boc-Protected this compound | Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely cleave the Boc group. | - Increase the concentration of the acid (e.g., trifluoroacetic acid or hydrochloric acid). - Switch to a stronger acid. - Increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS. |
| Presence of Acid-Sensitive Functional Groups: Harsh acidic conditions may lead to the degradation of other functional groups in the molecule. | - Use milder deprotection conditions, such as using a weaker acid or performing the reaction at a lower temperature. - Consider using an alternative protecting group that can be removed under different conditions. | |
| Formation of Side Products | Dimerization of the Alkyne: In CuAAC reactions, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes. | - Use a higher concentration of the azide relative to the alkyne. - Add a ligand that stabilizes the copper(I) catalyst and minimizes side reactions. |
| Alkylation of the Product during Boc Deprotection: The tert-butyl cation generated during the cleavage of the Boc group can alkylate the triazole ring or the amine. | - Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. | |
| Difficulty in Product Purification | Co-elution with Byproducts or Starting Materials: The product may have a similar polarity to impurities, making separation by column chromatography challenging. | - Optimize the mobile phase for column chromatography to improve separation. - Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product is Highly Polar and Water-Soluble: The amine product can be difficult to extract from aqueous solutions. | - Perform multiple extractions with an appropriate organic solvent. - Use a continuous liquid-liquid extractor for more efficient extraction. - Consider converting the amine to a salt to facilitate isolation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". This can be achieved through a one-pot, three-component reaction of an amine, a propargyl halide, and an azide, or by reacting an N-protected propargylamine with an azide followed by deprotection. An alternative route involves the reduction of a 4-substituted-1H-1,2,3-triazole, such as a 4-azidomethyl or 4-formyl derivative.
Q2: How can I improve the yield of the CuAAC reaction?
A2: To enhance the yield, consider the following:
-
Catalyst System: Use a reliable source of Cu(I), such as CuI, or generate it in situ from CuSO₄ with a reducing agent like sodium ascorbate. The choice of ligand is also crucial; TBTA is a common and effective option.
-
Solvent: A mixture of t-BuOH and water is often used and generally gives good results.
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.
-
Purity of Reagents: Use highly pure starting materials to avoid catalyst inhibition.
Q3: What is the best way to protect the amine group of propargylamine for the CuAAC reaction?
A3: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for the amine functionality of propargylamine. It is stable under the conditions of the CuAAC reaction and can be readily removed under acidic conditions.
Q4: What are the typical conditions for Boc deprotection?
A4: Boc deprotection is typically achieved by treating the Boc-protected amine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol. The reaction is usually carried out at room temperature.
Q5: Are there any common side reactions to be aware of during Boc deprotection?
A5: Yes, the tert-butyl cation formed during the cleavage of the Boc group can act as an electrophile and alkylate the triazole ring or the newly formed amine. To prevent this, it is advisable to add a scavenger like anisole or thioanisole to the reaction mixture.
Q6: How can I monitor the progress of my reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. Staining with a suitable reagent, such as potassium permanganate or ninhydrin (for amines), can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q7: What is the best method for purifying the final product?
A7: The purification method will depend on the physical properties of the product and the impurities present. Column chromatography on silica gel is a common method for purifying organic compounds. If the product is a solid, recrystallization may be an effective purification technique. For highly polar and water-soluble products, preparative HPLC might be necessary.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(1H-1,2,3-triazol-4-yl)methanamine via CuAAC
This protocol describes the synthesis of the Boc-protected precursor to this compound.
Materials:
-
N-Boc-propargylamine
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.
-
In another vial, prepare a solution of sodium ascorbate (0.1 eq) in a minimum amount of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Deprotection of N-Boc-(1H-1,2,3-triazol-4-yl)methanamine
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
N-Boc-(1H-1,2,3-triazol-4-yl)methanamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-(1H-1,2,3-triazol-4-yl)methanamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the deprotection is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | None | CH₃CN/H₂O | Room Temp | 90 | [1] |
| CuSO₄·5H₂O / Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp | High | [2] |
| Cu(OTf)₂ | Ascorbic Acid | DMF | 115 | 80 | [3] |
| Pd/Cu bimetallic | None | Ethyl Acetate | 100 | 56-75 | [3] |
Note: Yields are for the synthesis of various 1,4-disubstituted 1,2,3-triazoles and may vary for the specific synthesis of this compound.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the CuAAC reaction.
References
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Troubleshooting guide for copper-catalyzed click chemistry reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in click chemistry?
A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide to form the stable triazole ring.[1][2] The uncatalyzed reaction is significantly slower, often requiring high temperatures and resulting in a mixture of regioisomers.[1]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[2][3] This approach ensures a sustained concentration of the active catalyst throughout the reaction.[3]
Q3: What is the purpose of using a ligand in the reaction?
A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5] They also increase the catalyst's solubility and can accelerate the reaction rate.[5][6] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous and biological systems.[3]
Q4: Can I perform click chemistry in the presence of biological molecules?
A4: Yes, CuAAC is widely used for bioconjugation due to its high specificity and biocompatibility.[7][8] The azide and alkyne functional groups are largely absent in biological systems, preventing side reactions with native biomolecules.[7][9] For reactions involving sensitive biological samples, it is crucial to use a biocompatible ligand like THPTA and carefully optimize reaction conditions to minimize potential damage from reactive oxygen species (ROS) that can be generated in the presence of copper and a reducing agent.[8][10]
Q5: How can I purify my click chemistry product?
A5: Purification strategies depend on the nature of the product. For small molecules, standard techniques like column chromatography, recrystallization, or precipitation can be effective.[2][11] In bioconjugation, where products are often macromolecules, methods like dialysis, size-exclusion chromatography, or specialized purification beads can be used to remove excess reagents and the copper catalyst.[12][13][14]
Troubleshooting Guide
Low or No Product Yield
Problem: My click reaction is giving a low yield or no product at all.
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following diagram and table provide a systematic approach to troubleshooting low-yield reactions.
Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.
| Possible Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.[3] Certain buffers or reagents can also sequester copper ions, rendering them unavailable for catalysis.[10][12] | Use degassed solvents and bubble the reaction mixture with an inert gas (e.g., nitrogen or argon).[9] Use a Cu(II) salt with a fresh solution of a reducing agent like sodium ascorbate.[2] Ensure the use of an appropriate stabilizing ligand, such as TBTA or THPTA.[3] |
| Reagent Purity/Concentration | Impurities in the azide or alkyne starting materials can interfere with the reaction. Suboptimal concentrations of reactants can lead to slow reaction rates.[15] | Purify starting materials if necessary. Optimize the concentrations of the azide, alkyne, copper catalyst, and ligand. For bioconjugations at low concentrations, a higher excess of one reagent may be required.[12] |
| Steric Hindrance | Bulky substituents near the azide or alkyne functional groups can sterically hinder the approach of the reactants, slowing down the reaction.[16] | Increase the reaction temperature or prolong the reaction time.[10] Consider using a less sterically hindered azide or alkyne if possible. |
| Inappropriate Solvent or pH | The choice of solvent can significantly impact reaction rates.[17] For example, coordinating solvents like acetonitrile can compete for copper binding.[18] The pH of the reaction mixture can also affect catalyst stability and reactant solubility.[7] | Use a recommended solvent such as water, t-BuOH/water, or DMF.[11] For bioconjugations, use a buffer system that does not strongly coordinate with copper, such as phosphate or HEPES, typically at a pH between 6.5 and 8.[10] |
| Presence of Inhibitors | Certain functional groups, such as thiols, can coordinate strongly with the copper catalyst and inhibit the reaction, which is a common issue in protein labeling.[19] | In cases of bioconjugation with proteins containing free thiols, consider using a higher concentration of the copper-ligand complex or adding a sacrificial metal ion like Zn(II) to bind to the thiols.[12] |
Formation of Side Products
Problem: I am observing unexpected side products in my reaction mixture.
The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[10]
Caption: Desired and side reaction pathways in copper-catalyzed click chemistry.
| Side Product | Cause | Prevention Strategy |
| Alkyne Homocoupling (Diyne) | This occurs when the copper acetylide intermediate is oxidized, often due to the presence of oxygen.[5] | Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (e.g., under nitrogen or argon). Ensure a sufficient concentration of the reducing agent (e.g., sodium ascorbate) is present to keep the copper in the Cu(I) state.[2] The use of a stabilizing ligand also helps to suppress this side reaction.[18] |
| Biomolecule Degradation | In bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to the oxidation of sensitive amino acid residues (e.g., histidine, methionine) or nucleic acids.[8] | Use a minimal but effective concentration of the copper catalyst and reducing agent. Employ a protective ligand like THPTA, which can also act as a sacrificial antioxidant.[10] Adding radical scavengers like aminoguanidine can also be beneficial.[10] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Organic Solvents
This protocol is suitable for small molecule synthesis.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq).
-
Add the azide (1.1 eq).
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 eq).
-
Add the CuSO₄ solution (0.01-0.05 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the sodium ascorbate solution (0.1-0.2 eq) to initiate the reaction.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is a starting point for labeling proteins, oligonucleotides, or other biomolecules.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and buffer.
-
Add the azide-label (2-10 eq).
-
Prepare the catalyst premix by combining the CuSO₄ solution (e.g., to a final concentration of 100-500 µM) and the THPTA solution (5 eq relative to copper) and let it stand for a few minutes.[3]
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).[20]
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C. Gentle mixing is recommended.
-
Purify the labeled biomolecule using a method appropriate for your sample, such as spin desalting columns, dialysis, or FPLC to remove excess reagents and the copper catalyst.[12]
-
Table of Recommended Reagent Concentrations for Bioconjugation:
| Reagent | Typical Final Concentration | Notes |
| Alkyne-Biomolecule | 2 µM - 1 mM | Lower concentrations may require longer reaction times or higher excess of the azide.[12] |
| Azide-Label | 2-50 fold excess over alkyne | A higher excess is often needed for dilute reactions to drive them to completion.[3] |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations can increase the rate but also the risk of biomolecule damage.[10] |
| Ligand (e.g., THPTA) | 5-fold excess over CuSO₄ | A higher ligand-to-copper ratio helps protect biomolecules from oxidative damage.[10] |
| Sodium Ascorbate | 1 mM - 10 mM | Should be in excess to maintain a reducing environment.[20] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alphathera.com [alphathera.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 19. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Azide-Alkyne Cycloaddition Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their azide-alkyne cycloaddition reactions, commonly known as "click chemistry."
Troubleshooting Guide
This section addresses specific issues that may arise during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Issue 1: Low or No Product Yield
Low or no yield of the desired triazole product is one of the most common challenges. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The CuAAC reaction requires Copper(I) as the active catalyst.[1] If using a Copper(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is added to generate Cu(I) in situ.[1] For direct use of Cu(I) salts (e.g., CuI, CuBr), ensure they have not been oxidized by exposure to air. |
| Insufficient Catalyst or Ligand | In bioconjugation, substrates like proteins can sequester the copper catalyst.[2] Increasing the concentration of both the copper salt and the accelerating ligand can mitigate this. For reactions involving biomolecules, using at least five equivalents of a ligand like THPTA relative to the copper source is recommended to protect the catalyst and biomolecules.[2][3] |
| Inappropriate Solvent | While the CuAAC reaction is tolerant of various solvents, including water, the solubility of reactants can be a limiting factor.[4][5] If reactants are not fully dissolved, consider using a co-solvent such as DMSO, DMF, or t-BuOH.[2][6] Water is often an excellent solvent for this reaction.[5][6] |
| Low Reaction Temperature | While many CuAAC reactions proceed efficiently at room temperature, some systems benefit from gentle heating.[4][7] Increasing the temperature can be particularly helpful if catalyst sequestration is suspected.[2] However, be mindful of the thermal stability of your substrates. |
| Steric Hindrance | Bulky groups near the azide or alkyne functionality can impede the reaction. If steric hindrance is a suspected issue, prolonged reaction times or heating may be necessary. In some cases, redesigning the linker to increase the distance between the bulky group and the reactive moiety may be required.[8] |
| Incorrect pH | The CuAAC reaction is generally robust across a wide pH range (4-12).[4] However, for bioconjugations involving proteins, a pH range of 7-9 is common to balance reaction rate and biomolecule stability.[8] |
Logical Workflow for Troubleshooting Low Yield
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Triazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar triazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar triazole compounds notoriously difficult to purify?
A1: The purification of polar triazole compounds presents several challenges due to their inherent physicochemical properties:
-
High Polarity: Their polarity makes them highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used in traditional normal-phase chromatography. This can lead to poor retention on non-polar stationary phases (e.g., C18) in reversed-phase chromatography.
-
Strong Interactions: The presence of nitrogen atoms in the triazole ring allows for strong hydrogen bonding and potential coordination with metal ions, which can lead to peak tailing and poor separation in chromatography.
-
Low Volatility: Many polar triazoles have low volatility, making purification by distillation challenging or impractical.
-
Co-elution with Polar Impurities: During synthesis, polar starting materials, reagents, and byproducts can co-elute with the desired polar triazole product, complicating separation.
Q2: What is the best initial approach for purifying a newly synthesized polar triazole?
A2: A good starting point is to assess the compound's purity by Thin Layer Chromatography (TLC) using a polar mobile phase. Based on the TLC results, you can select an appropriate purification strategy. If the compound is a solid, recrystallization is often a simple and effective first-line method. For more complex mixtures or liquid samples, chromatography (HPLC, Flash Chromatography) or Solid-Phase Extraction (SPE) are recommended.
Q3: How do I choose between Normal-Phase and Reversed-Phase HPLC for my polar triazole?
A3: The choice depends on the specific properties of your triazole.
-
Reversed-Phase (RP) HPLC: This is the most common starting point. However, highly polar triazoles may have little to no retention on standard C18 columns, eluting in the void volume. In such cases, consider using columns designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.
-
Normal-Phase (NP) HPLC: This can be effective for separating polar compounds, but requires the use of non-polar, often volatile and flammable, mobile phases. It can be a good option if your compound is sensitive to aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable technique for very polar compounds that are not retained in reversed-phase mode. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.
Troubleshooting Guides
Chromatography (HPLC & Flash)
Problem: My polar triazole compound shows poor retention and elutes in the solvent front in Reversed-Phase HPLC.
-
Cause: The compound is too polar for the non-polar stationary phase (e.g., C18) and has a stronger affinity for the polar mobile phase.
-
Solution:
-
Modify the Mobile Phase: Increase the aqueous portion of the mobile phase. If you are already at 100% aqueous, this may not be sufficient.
-
Adjust pH: If your triazole has ionizable groups, adjusting the pH of the mobile phase can increase its retention. For basic triazoles, increasing the pH can neutralize the compound, making it less polar and more retentive.
-
Use a Different Column:
-
Polar-Embedded/Endcapped Columns: These columns have a polar group embedded in or at the end of the alkyl chain, which improves the retention of polar compounds.
-
HILIC Columns: These are specifically designed for the retention of highly polar analytes. The retention mechanism is based on partitioning into a water-enriched layer on the surface of the polar stationary phase.
-
-
Problem: My compound shows significant peak tailing in HPLC.
-
Cause:
-
Secondary Interactions: The nitrogen atoms in the triazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Inappropriate Mobile Phase pH: If the pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, causing tailing.
-
-
Solution:
-
Use an End-capped Column: These columns have fewer free silanol groups, reducing secondary interactions.
-
Add a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA), can mask the active sites on the stationary phase.
-
Adjust pH: Move the mobile phase pH at least 2 units away from the compound's pKa.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.
-
Workflow for HPLC Method Development for Polar Triazoles
Caption: Workflow for selecting and optimizing an HPLC method for polar triazole purification.
Recrystallization
Problem: My polar triazole "oils out" instead of forming crystals.
-
Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
-
Solution:
-
Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Change Solvent System: Use a solvent with a lower boiling point or a co-solvent system. Start by dissolving the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then re-heat to clarify and cool slowly.
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystal growth.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.
-
Solid-Phase Extraction (SPE)
Problem: Low recovery of my polar triazole from the SPE cartridge.
-
Cause:
-
Inappropriate Sorbent: The chosen sorbent may not be retaining the analyte effectively.
-
Analyte Breakthrough: The analyte is not retained during the sample loading step.
-
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.
-
-
Solution:
-
Select the Right Sorbent: For polar triazoles, consider polar-functionalized sorbents (e.g., aminopropyl, diol) or polymeric sorbents. Carbon-based sorbents have also shown high recovery for some triazoles.[1]
-
Optimize Loading Conditions: Ensure the sample is loaded in a solvent that promotes retention. For reversed-phase SPE, this is typically an aqueous solution. For normal-phase SPE, a non-polar solvent should be used.
-
Optimize Wash Step: Use the strongest possible wash solvent that does not elute the analyte to remove impurities.
-
Optimize Elution: Test different elution solvents of increasing strength to ensure complete desorption of the analyte.
-
General SPE Workflow
Caption: A typical workflow for solid-phase extraction.
Liquid-Liquid Extraction (LLE)
Problem: An emulsion forms between the aqueous and organic layers.
-
Cause: Vigorous shaking, presence of surfactants, or high concentration of dissolved solids.
-
Solution:
-
Gentle Inversion: Mix the layers by gentle inversion rather than vigorous shaking.
-
Break the Emulsion:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel.
-
Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.
-
Filter the mixture through a plug of glass wool.
-
-
Problem: Poor recovery of the polar triazole in the organic phase.
-
Cause: The triazole is too polar and prefers to remain in the aqueous phase.
-
Solution:
-
"Salting Out": Add a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the organic compound and drive it into the organic layer.
-
pH Adjustment: If the triazole is basic, increase the pH of the aqueous layer to neutralize it, making it less polar and more soluble in the organic phase. If it is acidic, decrease the pH.
-
Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.
-
Quantitative Data Summary
Table 1: Comparison of SPE Sorbent Performance for Triazole Recovery
| Triazole Compound | SPE Sorbent | Sample Matrix | Recovery (%) | Reference |
| 1,2,4-Triazole | ENVI-Carb Plus | Groundwater | ~100% | [1] |
| Triadimefon | C18 | Water | 85.2 ± 3.1 | ResearchGate |
| Tebuconazole | C18 | Water | 92.5 ± 2.8 | ResearchGate |
| Propiconazole | C18 | Water | 95.1 ± 2.5 | ResearchGate |
| Myclobutanil | C18 | Water | 98.3 ± 1.9 | ResearchGate |
| Triadimefon | Oasis HLB | Water | 88.6 ± 4.2 | ResearchGate |
| Tebuconazole | Oasis HLB | Water | 95.7 ± 3.5 | ResearchGate |
| Propiconazole | Oasis HLB | Water | 97.2 ± 3.1 | ResearchGate |
| Myclobutanil | Oasis HLB | Water | 101.4 ± 2.7 | ResearchGate |
Table 2: Yields of Synthesized N-Rich Triazoles After Purification
| Compound | Purification Method | Yield (%) | Reference |
| Triaz1 | Filtration and washing with cold water | 83 | [2] |
| Triaz2 | Filtration and washing with cold ethanol | 80.5 | [2] |
| DATr-HCl | Filtration and washing with cold ethanol | 80 | [2] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Polar Triazoles (Reversed-Phase)
-
Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a carbon-based sorbent.
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Dissolve the crude triazole mixture in water (adjust pH if necessary to ensure the compound is neutral). Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away highly polar impurities.
-
Elution: Elute the retained triazole compound with 1-2 cartridge volumes of a stronger solvent (e.g., methanol or acetonitrile). Collect the eluate.
-
Concentration: Evaporate the solvent from the eluate under reduced pressure or a stream of nitrogen to obtain the purified compound.
Protocol 2: Recrystallization of a Polar Triazole Compound
-
Solvent Selection: Test the solubility of a small amount of your crude product in various polar solvents (e.g., ethanol, isopropanol, water, acetonitrile) at room temperature and at boiling. A good solvent will have low solubility at room temperature and high solubility at its boiling point. A two-solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude triazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Liquid-Liquid Extraction (LLE) for a Basic Polar Triazole
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and place it in a separatory funnel.
-
pH Adjustment & Extraction: Add an equal volume of water to the separatory funnel. Adjust the pH of the aqueous layer to >9 with a base (e.g., 1M NaOH) to ensure the basic triazole is in its neutral, less polar form.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified triazole.
Troubleshooting Logic for LLE of a Polar Basic Compound
Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.
References
Technical Support Center: Enhancing Regioselectivity of Triazole Formation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of 1,2,3-triazole formation?
The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the catalytic system employed. While the thermal, uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers with little to no selectivity, metal catalysts provide high specificity.[1][2]
-
Catalyst Choice: Copper(I) catalysts almost exclusively yield 1,4-disubstituted 1,2,3-triazoles, whereas Ruthenium(II) catalysts direct the reaction to form 1,5-disubstituted 1,2,3-triazoles.[1][3]
-
Solvent Effects: The choice of solvent can impact reaction rates and, in some cases, selectivity. Polar solvents like DMSO and water can enhance the rate of copper-catalyzed reactions by stabilizing transition states.[4] In some base-mediated, metal-free reactions, DMSO has been shown to be highly effective.[5]
-
Temperature: While catalyst choice is dominant, temperature can influence reaction rates and the formation of byproducts.[6] For instance, in certain copper-catalyzed reactions under oxidative conditions, lower temperatures (-35°C) favored the formation of bistriazoles, while higher temperatures (methanol reflux) yielded the desired 1,2,3-triazoles.[6]
-
Substrate Electronics: The electronic properties of the azide and alkyne can affect reaction rates. Alkynes with electron-withdrawing groups tend to have more acidic terminal protons, which can facilitate the formation of the key acetylide intermediate in catalyzed reactions.[7]
Q2: How can I selectively synthesize 1,4-disubstituted 1,2,3-triazoles?
The most reliable method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][8][9] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups.[1]
-
Catalyst System: The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[1] Alternatively, Cu(I) salts like CuI can be used directly, often with a base.[1]
-
Solvents: The reaction is often performed in aqueous conditions or polar solvents like water, t-BuOH/H₂O mixtures, or DMSO.[4][8]
-
Metal-Free Alternatives: For applications where copper contamination is a concern, metal-free alternatives exist. For example, reactions in hot water using arylacetylenes can give high yields of 1,4-disubstituted products.[10] Organocatalysts like 8-hydroxyquinoline have also been developed for the regioselective synthesis of 1,4-isomers.[11]
Q3: My goal is the 1,5-disubstituted 1,2,3-triazole. How can I achieve this regioisomer?
To obtain the 1,5-regioisomer, a different catalytic system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the standard method for selectively producing 1,5-disubstituted 1,2,3-triazoles.[1][3]
-
Catalyst System: Ruthenium complexes, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]n), are effective catalysts for this transformation.[1] Unlike CuAAC, RuAAC can often be used with internal alkynes to generate fully substituted triazoles.[1]
-
Lewis Acid Catalysis: In some cases, Lewis acids like FeCl₃ can catalyze the 1,3-dipolar cycloaddition to favor the 1,5-disubstituted product, particularly with N1-propargyl nucleobases.[12]
-
Base-Mediated Synthesis: Specific substrate classes, such as β-carbonyl phosphonates reacting with azides, can exclusively form 1,5-disubstituted triazoles when mediated by bases like Cs₂CO₃ in DMSO.[5]
Q4: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. What are the common causes and how can I troubleshoot this?
Obtaining a mixture of regioisomers is a common problem in uncatalyzed thermal reactions or when the catalytic cycle is inefficient.[1]
-
Inefficient Catalysis: Ensure your catalyst is active. If using a Cu(II) salt with a reducing agent, confirm the quality and sufficient quantity of the reducing agent (e.g., sodium ascorbate).[1] Oxygen can oxidize the active Cu(I) catalyst, so degassing solvents or running the reaction under an inert atmosphere (N₂ or Ar) may be necessary.
-
High Temperature: The uncatalyzed thermal reaction, which gives regioisomeric mixtures, becomes more competitive at elevated temperatures.[1] If possible, run the catalyzed reaction at or near room temperature.
-
Incorrect Catalyst: Double-check that you are using the correct catalyst for your desired isomer. Use a copper source for the 1,4-isomer and a ruthenium source for the 1,5-isomer.[1]
-
Metal-Free Reactions: If attempting a metal-free synthesis, regioselectivity can be highly dependent on the specific substrates and conditions. For example, reacting terminal aliphatic alkynes with most azides in hot water can lead to mixtures, whereas arylacetylenes or specific electron-deficient azides under the same conditions can be highly selective for the 1,4-isomer.[10]
Below is a troubleshooting workflow to help diagnose and solve regioselectivity issues.
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts the regioselectivity and yield of triazole formation.
Table 1: Effect of Catalyst on Regioselectivity of Azide-Alkyne Cycloadditions
| Catalyst System | Target Isomer | Typical Regioisomeric Ratio (Target:Other) | Notes |
| None (Thermal) | Mixture | ~1:1 | Requires high temperatures; often produces mixtures.[1] |
| Cu(I) source (e.g., CuSO₄/NaAsc, CuI) | 1,4-disubstituted | >95:5 (often exclusive) | The standard "click chemistry" reaction; mild conditions.[1][8] |
| Ru(II) source (e.g., [Cp*RuCl]n) | 1,5-disubstituted | >95:5 (often exclusive) | Effective for terminal and internal alkynes.[1] |
| FeCl₃ | 1,5-disubstituted | 88:12 | Shown to be effective for specific substrates like N1-propargylthymine.[12] |
| Cs₂CO₃ (Base-mediated) | 1,5-disubstituted | Exclusive | Effective for specific substrates like β-carbonyl phosphonates.[5] |
Table 2: Effect of Solvent on Yield in Base-Mediated Triazole Synthesis
Reaction of β-carbonyl phosphonates with azides using Cs₂CO₃ base.[5]
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | <5% |
| 2 | Tetrahydrofuran (THF) | 35% |
| 3 | Acetonitrile (MeCN) | 61% |
| 4 | Dimethylformamide (DMF) | 73% |
| 5 | Dimethyl sulfoxide (DMSO) | 95% |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a standard procedure for achieving high regioselectivity for the 1,4-isomer.
-
Reagent Preparation:
-
Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or DMSO.
-
Prepare separate aqueous stock solutions of sodium ascorbate (e.g., 1 M) and copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
-
Reaction Assembly:
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1-0.3 equiv).
-
Add the copper(II) sulfate solution (0.01-0.05 equiv). The reaction mixture may change color.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
-
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol is adapted for the selective synthesis of the 1,5-isomer.[1]
-
Reaction Assembly:
-
In a reaction vessel under an inert atmosphere (N₂ or Ar), combine the alkyne (1.0 equiv), the azide (1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).
-
Add a suitable anhydrous solvent (e.g., toluene, benzene, or THF).
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the resulting residue directly by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted 1,2,3-triazole.
-
Visualizations
The selection of a catalyst is the critical decision point for determining the regiochemical outcome of the azide-alkyne cycloaddition.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A [pubs.rsc.org]
- 12. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CuAAC Reactions with Copper Ligands
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of copper ligands in optimizing "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in a CuAAC reaction?
A1: In a CuAAC reaction, a ligand serves several critical functions. Primarily, it stabilizes the catalytically active Copper(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) or oxidation by air.[1][2][3] Additionally, accelerating ligands enhance the reaction rate, in some cases by several orders of magnitude compared to the ligand-free process.[4][5] In biological applications, ligands also reduce the cytotoxicity of copper ions by chelating them, which protects sensitive biomolecules like proteins from oxidative damage.[6][7][8]
Q2: How do I choose the right copper ligand for my experiment?
A2: The choice of ligand depends on several factors, including the solvent, the nature of your substrates (e.g., small molecules vs. biomolecules), and the desired reaction rate.
-
For Bioconjugation in Aqueous Media: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives (BTTAA, BTTES) are highly recommended.[1][5][8] They are effective at protecting biomolecules from copper-induced damage and work well under physiological conditions.[6][8]
-
For Organic Solvents: While THPTA can be used, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are also highly effective, though their solubility in purely aqueous systems can be limited.[1][9]
-
For Maximizing Reaction Rate: Certain advanced ligands, such as those based on benzimidazoles or those that promote the formation of more active dinuclear copper species, can offer superior rate acceleration, particularly for challenging substrates.[2][4]
Q3: Can I perform a CuAAC reaction without a ligand?
A3: While the fundamental catalytic cycle of CuAAC can proceed without a ligand, it is generally not recommended for most applications.[6] Ligand-free reactions are often slower, less efficient, and more prone to failure due to the instability of the Cu(I) catalyst.[10] For bioconjugation, the absence of a protective ligand can lead to significant degradation of sensitive substrates due to reactive oxygen species (ROS) generated by the copper/ascorbate system.[7][11]
Q4: What are the key differences between TBTA and THPTA?
A4: TBTA and THPTA are both highly effective tris(triazolylmethyl)amine-based ligands, but they differ primarily in their solubility.
-
TBTA is more hydrophobic and is typically used in organic solvents or aqueous mixtures with co-solvents like DMSO or THF.[1][12]
-
THPTA is a water-soluble analogue of TBTA, making it the preferred choice for bioconjugation reactions in purely aqueous buffers.[1][13] It is known to be highly effective in protecting cells and biomolecules from the toxic effects of copper.[1][8]
Troubleshooting Guide
Problem: My reaction yield is low, or the reaction is not proceeding to completion.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The Cu(I) catalyst is being oxidized. Ensure you are using a sufficient excess of a reducing agent like sodium ascorbate (a freshly prepared solution is crucial).[6] Increase the ligand-to-copper ratio (e.g., 5:1) to better protect the Cu(I) center.[6] |
| Poor Ligand Choice | The ligand may not be suitable for your solvent system. For aqueous reactions, ensure you are using a water-soluble ligand like THPTA.[1] Pyridine-based ligands have shown poor performance compared to aliphatic amine ligands in some systems.[14][15] |
| Substrate Issues | One of your starting materials (azide or alkyne) may have degraded. Verify the purity of your reagents. In complex biological systems, the azide or alkyne moiety may be sterically inaccessible.[6] Consider performing the reaction under denaturing conditions if possible.[6] |
| Copper Sequestration | Your biomolecule or buffer components (e.g., thiols, histidines) may be chelating the copper catalyst, rendering it inactive. Try increasing the copper and ligand concentration.[6] Adding a sacrificial metal like Zn(II) can sometimes occupy these binding sites, freeing the copper catalyst.[6] |
| Precipitation | A precipitate may indicate poor solubility of the catalyst complex, substrates, or product.[16] Ensure all components are soluble in the chosen solvent system. For TBTA, a co-solvent like DMSO is often necessary.[17] |
Problem: My reaction is very slow.
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | The catalyst concentration may be too low for the desired rate. While keeping the ratios the same, you can try increasing the overall concentration of the copper/ligand complex. |
| Suboptimal Ligand | While effective, general-purpose ligands like THPTA may not provide the fastest kinetics for all substrates. Consider screening different accelerating ligands. For example, BTTAA has been shown to promote higher reaction efficiency under certain conditions.[18] Aliphatic amine ligands generally show enhanced kinetics over pyridine-based ones.[14] |
| Inhibitory Anions | The counter-ion of the copper salt can significantly affect kinetics. Halide anions (Cl⁻, Br⁻) generally lead to faster reactions compared to organic anions like triflate.[15][19] |
| Incorrect Reagent Addition Order | The order of addition matters. It is best practice to pre-mix the copper salt (e.g., CuSO₄) with the ligand before adding it to the azide/alkyne solution. The reaction should be initiated by the final addition of the reducing agent (sodium ascorbate).[20][21] |
Problem: I am observing degradation of my biomolecule (e.g., protein, peptide).
| Potential Cause | Recommended Solution |
| Reactive Oxygen Species (ROS) | The combination of Cu(II)/ascorbate is known to generate ROS, which can oxidize sensitive amino acid residues like histidine, methionine, and cysteine.[7][11] |
| Insufficient Ligand Protection | A low ligand-to-copper ratio can leave the copper exposed, promoting ROS formation and direct interaction with the biomolecule. Increase the ligand:copper ratio to at least 5:1.[6][21] THPTA is specifically designed to protect biomolecules from this type of damage.[6][8] |
| Side Reactions with Ascorbate Byproducts | Dehydroascorbate, an oxidation product of ascorbate, can react with protein side chains, particularly arginine. The addition of an aminoguanidine scavenger can mitigate this side reaction.[6][22] |
Quantitative Data on Ligand Performance
The efficiency of a CuAAC reaction is highly dependent on the ligand used. Below is a summary comparing common ligands. Note that direct quantitative comparison of rates across different studies is challenging due to varying reaction conditions.
| Ligand | Key Characteristics | Typical Use Case | Relative Performance Notes |
| THPTA | High water solubility, excellent biocompatibility, protects biomolecules from oxidative damage.[1][8] | Bioconjugation in aqueous buffers, live cell labeling.[1] | The standard for biocompatible CuAAC. An excess of ligand does not dramatically slow the reaction.[22] |
| TBTA | Soluble in organic solvents and aqueous/organic mixtures. The original accelerating ligand. | General synthesis, bioconjugation where co-solvents (DMSO, THF) are tolerated.[1][17] | Highly effective, but solubility can be an issue in purely aqueous systems.[9] |
| BTTAA | Water-soluble, similar to THPTA but can promote higher reaction efficiency in some cases.[18] | Bioconjugation, useful for optimizing reactions when THPTA gives suboptimal results.[18] | May allow for the use of lower copper concentrations while maintaining high efficiency.[18][20] |
| Aliphatic Amines (e.g., HMTETA, PMDETA) | Show enhanced kinetics compared to pyridine-based ligands.[14] HMTETA exhibited the fastest kinetics in a photo-initiated CuAAC study.[15][19] | Primarily used in polymer chemistry and materials science. | Can provide very rapid conversion but may offer less protection for sensitive biomolecules. |
| Pyridine-based Ligands | Generally show sluggish or ineffective catalytic performance in CuAAC reactions compared to aliphatic amines.[14][15] | Not generally recommended for efficient CuAAC. | The lower basicity and electron-donating properties may hinder the formation of the key copper-acetylide complex.[14] |
Key Experimental Protocols
Protocol 1: General CuAAC for Small Molecule Conjugation
This protocol is a starting point for a standard CuAAC reaction in an aqueous/organic solvent mixture.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
TBTA or THPTA ligand
-
Solvent (e.g., 1:1 mixture of water and DMSO or t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
Azide/Alkyne: Prepare 10 mM stock solutions of your azide and alkyne substrates in the chosen solvent.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.[22]
-
Ligand (THPTA/TBTA): Prepare a 50 mM stock solution in water (for THPTA) or DMSO (for TBTA).[22]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as ascorbate oxidizes quickly in air.[17][23]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add sufficient solvent to reach the desired final concentration (e.g., 1 mM).
-
In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM).[22] Let this mixture stand for 1-2 minutes.
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM.
-
Vortex the tube gently to mix.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may need optimization. Protect from light if using fluorescent molecules.[23]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Protocol 2: Biocompatible CuAAC on a Protein
This protocol is adapted for conjugating a small molecule to a protein containing an azide or alkyne handle in an aqueous buffer.
Materials:
-
Alkyne- or Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4). Avoid buffers with strong chelating agents like Tris.
-
Azide- or Alkyne-labeled small molecule/probe.
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (water-soluble ligand)
-
Sodium Ascorbate (NaAsc)
-
Aminoguanidine Hydrochloride (optional, to prevent side reactions)
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup (Example for a 200 µL final volume):
-
To a microcentrifuge tube, add the protein solution (e.g., to a final concentration of 20 µM).
-
Add the small molecule probe (e.g., to a final concentration of 100 µM, a 5-fold excess).
-
If using, add aminoguanidine to a final concentration of 2.5 mM.[16]
-
In a separate tube, prepare the catalyst premix: combine 2 µL of 20 mM CuSO₄ with 4 µL of 100 mM THPTA (maintains a 1:5 Cu:Ligand ratio). Vortex briefly.[23] This will give final concentrations of 200 µM CuSO₄ and 1 mM THPTA.
-
Add the 6 µL of catalyst premix to the protein solution and mix gently.
-
-
Initiate the Reaction:
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction (final concentration 2.5 mM).[16]
-
Mix gently by flicking the tube or by slow pipetting. Avoid vigorous vortexing which can denature the protein.
-
-
Incubation:
-
Incubate at room temperature or 37°C for 1-2 hours. Protect from light.
-
The labeled protein can then be purified using standard methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Visual Guides
Caption: The CuAAC catalytic cycle highlighting the central role of the copper-ligand complex.
Caption: A decision tree for troubleshooting common issues in CuAAC reactions.
Caption: A logical guide for selecting an appropriate copper ligand based on the experiment type.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 13. axispharm.com [axispharm.com]
- 14. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
- 18. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 19. Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. scispace.com [scispace.com]
- 23. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Technical Support Center: Preventing Copper-Mediated Side Reactions in Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with copper-mediated bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".
Troubleshooting Guide
This guide addresses specific problems that may arise during your bioconjugation experiments and offers potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inaccessible Reactants: Hydrophobic regions of biomolecules (proteins, dextrans) may bury the alkyne or azide groups, making them inaccessible to the copper catalyst.[1] | - Perform the reaction in denaturing or solvating conditions, such as using dimethyl sulfoxide (DMSO) as a co-solvent.[1] - Use an appropriate accelerating ligand.[1] |
| Catalyst Sequestration: Biomolecules like proteins, DNA, or RNA can bind to copper ions, making the catalyst unavailable for the reaction.[1] This is particularly problematic for proteins with hexahistidine tags.[2] | - Increase the concentration of both the copper salt and the ligand.[1][3] - Add a sacrificial metal ion like Zn(II) or Ni(II) to occupy the binding sites on the biomolecule, freeing up the copper catalyst.[1] | |
| Interference from Other Molecules: Thiols, such as in glutathione, can strongly bind to copper and inhibit the reaction.[1] Tris buffer is also a competitive and inhibitory ligand for copper.[3] | - Use an accelerating ligand and an excess of copper.[1] - Use compatible buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0.[3] | |
| Depletion of Reducing Agent: Oxygen in the reaction mixture can lead to the oxidation of the reducing agent (e.g., sodium ascorbate), which is necessary to maintain copper in its active Cu(I) state.[1] | - Minimize oxygen exposure by capping the reaction vials.[1] - Ensure a sufficient concentration of the reducing agent. For reactions in the air, at least 1 mM of sodium ascorbate may be required.[2] | |
| Protein Aggregation or Loss of Solubility | Copper-Induced Aggregation: Copper ions can induce protein aggregation, potentially through nonspecific interactions with cysteine and histidine residues.[4][5] | - Maintain a low protein concentration.[6] - Optimize the pH of the solution; proteins are often least soluble at their isoelectric point (pI).[6] - Add stabilizing agents like arginine/glutamate mixtures, non-denaturing detergents, or osmolytes.[6] |
| Oxidative Damage: Reactive oxygen species (ROS) generated by the copper catalyst and ascorbate in the presence of oxygen can lead to oxidative damage of amino acid residues (e.g., histidine, arginine, cysteine, methionine), which can cause aggregation.[2][7] | - Use a copper-chelating ligand like THPTA or BTTAA, which can also act as a sacrificial reductant to protect the biomolecule.[1][7][8] - Add aminoguanidine to intercept byproducts of ascorbate oxidation that can modify proteins.[3][8] | |
| Degradation of Biomolecule (e.g., RNA) | Copper-Mediated Degradation: The presence of copper can lead to the degradation of sensitive biomolecules like RNA.[9] | - Consider using "pseudo-ligandless" conditions with a minor co-solvent like acetonitrile, which can stabilize Cu(I) without the need for an additional ligand.[9] - For highly sensitive applications, a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), may be necessary.[7][10] |
Frequently Asked Questions (FAQs)
Reaction Components and Conditions
Q1: What is the optimal concentration of copper for bioconjugation?
For most bioconjugation applications, copper concentrations should generally be between 50 and 100 µM.[2][3] Reactivity may be low below 50 µM, and concentrations above 250 µM may not significantly increase the reaction rate.[8]
Q2: Why is a ligand necessary, and which one should I use?
Ligands are crucial for several reasons: they stabilize the active Cu(I) oxidation state, prevent copper from disproportionating, increase the reaction rate, and protect biomolecules from oxidative damage.[1][7][11] For most bioconjugations, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[12]
Q3: What is the recommended ligand-to-copper ratio?
A ligand-to-copper ratio of at least 5:1 is recommended.[2][3] An excess of the ligand does not significantly slow the reaction and can act as a sacrificial scavenger of reactive oxygen species.[1][13]
Q4: Which reducing agent should I use?
Sodium ascorbate is the most commonly used and convenient reducing agent for generating the active Cu(I) catalyst from a Cu(II) salt like CuSO₄.[3][13] Hydroxylamine can be used as an alternative if substrates are sensitive to ascorbate.[1]
Q5: How does pH affect the reaction?
Copper-catalyzed azide-alkyne cycloaddition reactions can proceed over a wide pH range (4-12).[7] However, for bioconjugation, a pH between 6.5 and 8.0 is generally optimal.[3] Alkaline conditions can favor the formation of the copper-acetylide intermediate but may hinder the final protonation step to release the product.[13]
Side Reactions and Prevention
Q6: What are the main side reactions to be aware of?
The primary side reactions include:
-
Oxidative Damage: Generation of reactive oxygen species (ROS) that can damage biomolecules.[1][7]
-
Protein Aggregation: Induced by both copper binding and oxidative damage.[4][6]
-
Glaser Coupling: Copper-mediated homo-coupling of terminal alkynes, which can be promoted by oxygen exposure.[1]
Q7: How can I minimize oxidative damage to my protein?
To minimize oxidative damage:
-
Use a chelating ligand like THPTA in at least a five-fold excess to the copper. The ligand protects the biomolecule by acting as a sacrificial reductant.[1][8]
-
Limit the reaction's exposure to oxygen by capping the vial.[1]
-
Consider adding aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[3][8]
Caption: Workflow of CuAAC highlighting the central role of the Cu(I) catalyst and potential side reactions.
Purification and Post-Reaction Handling
Q8: How can I stop the reaction?
The reaction can be stopped by adding a copper chelator, such as EDTA (ethylenediaminetetraacetic acid), in excess relative to the copper concentration.[1][8]
Q9: How do I remove copper from my final product?
Several methods can be used to remove residual copper:
-
Dialysis or Buffer Exchange: Using a buffer containing a chelating agent like EDTA is effective for biomolecules.[8]
-
Size Exclusion Chromatography (SEC): This can separate the larger bioconjugate from smaller molecules like the copper-ligand complex.
-
Copper-Adsorbing Resins: While effective, some resins may also bind to the biomolecule of interest, so they should be used with caution.[1][8]
Caption: Decision workflow for post-reaction quenching and purification of the bioconjugate.
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a general guideline and should be optimized for specific biomolecules and reagents.
-
Prepare Stock Solutions:
-
Biomolecule: Prepare the alkyne- or azide-modified biomolecule in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Copper Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Azide/Alkyne Cargo: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the biomolecule solution.
-
Add the azide or alkyne "cargo" molecule.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. For a final copper concentration of 100 µM, you would add 1 part CuSO₄ stock and 5 parts ligand stock for a 5:1 ligand-to-copper ratio.[3]
-
Add the catalyst premix to the reaction tube containing the biomolecule and cargo.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 4 hours, depending on the reactants. Monitor the reaction progress if possible.
-
-
Quenching and Purification:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the bioconjugate using an appropriate method, such as size exclusion chromatography or dialysis against a buffer containing 1 mM EDTA, to remove unreacted reagents and the copper catalyst.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Copper Concentration | 50 - 100 µM | [2][3] |
| Ligand:Copper Ratio | ≥ 5:1 | [2][3] |
| Sodium Ascorbate Concentration | 1 - 5 mM (freshly prepared) | [2] |
| pH | 6.5 - 8.0 | [3] |
| Buffer | Phosphate, Carbonate, HEPES | [3] |
| Inhibitory Buffer | Tris | [3] |
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of (1H-1,2,3-triazol-4-yl)methanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of (1H-1,2,3-triazol-4-yl)methanamine derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of this compound derivative synthesis, focusing on the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| SCALE-001 | My large-scale CuAAC reaction is sluggish or incomplete, what could be the issue? | - Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients of reactants and catalyst. - Low Reactant Concentration: While scalable, "click" chemistry still relies on sufficient concentrations for efficient reaction kinetics.[1][2] - Copper Catalyst Deactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[3] | - Optimize Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume. Consider mechanical overhead stirrers for larger vessels. - Maintain Concentration: As you scale up, maintain the optimal reactant concentrations that were successful at the lab scale. - Degas Solvents: Before starting the reaction, thoroughly degas the solvents to remove dissolved oxygen. - Use a Reducing Agent: Add a mild reducing agent like sodium ascorbate to regenerate the Cu(I) catalyst in situ.[3] |
| SCALE-002 | I am observing significant byproduct formation in my scaled-up reaction. How can I improve selectivity? | - Oxidative Homocoupling: In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes.[3] - Thermal Huisgen Cycloaddition: If the reaction is heated, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.[4] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. - Control Temperature: Maintain a consistent and controlled temperature. For CuAAC, reactions are often efficient at room temperature.[5] - Catalyst Choice: Ensure you are using a Cu(I) catalyst to favor the formation of the 1,4-regioisomer.[4] |
| SCALE-003 | My product is difficult to purify at a large scale. What are some effective purification strategies? | - Residual Copper: The copper catalyst can be challenging to remove completely from the final product. - Similar Polarity of Byproducts: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. | - Copper Scavenging: Use chelating agents like EDTA or specialized copper scavenging resins to remove residual copper. - Crystallization: Develop a robust crystallization procedure. This is often the most effective method for purifying large quantities of solid compounds.[6] - Solvent Extraction: Optimize a liquid-liquid extraction protocol to remove impurities. - Slurry and Wash: Creating a slurry of the crude product in a suitable solvent can help remove impurities. Washing the filtered solids with an appropriate solvent is also effective.[7] |
| SCALE-004 | I have concerns about the safety of handling large quantities of organic azides. What are the key precautions? | - Explosive Nature: Organic azides can be explosive, especially when subjected to shock, heat, or friction.[8] - Toxicity: Azides are toxic and can form highly toxic and explosive hydrazoic acid in the presence of acid.[9] | - Follow Safety Ratios: Adhere to the "Rule of Six," which suggests having at least six carbon atoms per energetic functional group (like an azide) to enhance stability.[9] Avoid isolating organic azides with a carbon-to-nitrogen ratio of less than one.[8] - Avoid Metal Contact: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[10] - Controlled Temperature: Store and handle azides at low temperatures. - Use in Solution: Whenever possible, handle organic azides as solutions rather than neat solids.[9] - Flow Chemistry: Consider using a continuous flow setup for the in situ generation and immediate consumption of the azide, which significantly improves safety by minimizing the amount of azide present at any given time.[4][11] |
| SCALE-005 | Heat dissipation is a problem in my large reactor. How can I manage the reaction exotherm? | - Exothermic Reaction: The CuAAC reaction is exothermic, and on a large scale, the heat generated can be difficult to dissipate, leading to temperature spikes and potential side reactions. | - Controlled Addition: Add one of the reactants (e.g., the azide) slowly to the reaction mixture to control the rate of heat generation. - Reactor Cooling: Use a reactor with a cooling jacket to actively manage the internal temperature. - Flow Chemistry: Continuous flow reactors have a high surface-area-to-volume ratio, allowing for excellent heat exchange and precise temperature control.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method for synthesizing 1,4-disubstituted this compound derivatives?
A1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely adopted method due to its high yields, mild reaction conditions, and high regioselectivity for the 1,4-isomer.[5][13] For industrial-scale production, performing the CuAAC reaction in a continuous flow system is highly advantageous for safety, efficiency, and scalability.[1][14]
Q2: What are the advantages of using a continuous flow process for this synthesis?
A2: Continuous flow chemistry offers several key advantages for scaling up triazole synthesis:
-
Enhanced Safety: It allows for the in situ generation and immediate use of potentially hazardous intermediates like organic azides, minimizing the amount present at any one time.[4][11]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables precise temperature control, which is crucial for managing exothermic reactions.[12]
-
Improved Mixing: Efficient mixing in flow reactors leads to better reaction kinetics and product consistency.
-
Scalability: Scaling up production is often as simple as running the flow reactor for a longer duration.[11]
-
Automation: Flow systems can be automated for continuous and consistent production.[12]
Q3: What are the critical safety precautions when working with organic azides on a large scale?
A3: When scaling up reactions involving organic azides, safety is paramount. Key precautions include:
-
Structural Stability: Ensure the organic azide has a favorable carbon-to-nitrogen ratio (ideally a C/N ratio greater than 3) to reduce its explosive potential.[15]
-
Avoid Shock and Friction: Do not grind, scratch, or subject solid azides to friction.[9]
-
No Metal Contact: Use plastic or ceramic spatulas and avoid metal stir bars.[10]
-
Temperature Control: Keep azides cool and away from heat sources.
-
Avoid Halogenated Solvents: Do not use halogenated solvents like dichloromethane with azides, as this can form highly unstable diazidomethane.[8]
-
Separate Waste Streams: Azide-containing waste should be collected separately and not mixed with acidic waste to prevent the formation of hydrazoic acid.[8]
Q4: How can I optimize the CuAAC reaction for a higher yield and purity on a larger scale?
A4: Optimization for scale-up involves several factors:
-
Catalyst System: Use a reliable Cu(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3] The use of a heterogeneous catalyst, such as copper-on-charcoal, can simplify purification in flow systems.[14]
-
Ligands: Copper-coordinating ligands can stabilize the Cu(I) oxidation state and accelerate the reaction.[2]
-
Solvent: The choice of solvent is crucial. While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO are common. For greener processes, water or alcohol-water mixtures can be effective.[16]
-
Stoichiometry: A slight excess of one of the reactants (e.g., the alkyne) can help drive the reaction to completion.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.
Q5: What are some common starting materials for the synthesis of this compound?
A5: The core structure is typically formed from a propargylamine derivative (containing the terminal alkyne and the methanamine precursor) and an organic azide. The methanamine functionality might be protected during the reaction and deprotected in a subsequent step. A common building block is this compound hydrochloride itself, which can be further derivatized.[17]
Experimental Protocols
Protocol 1: Batch Synthesis of a Model this compound Derivative
This protocol is a generalized procedure for a gram-scale batch synthesis.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the terminal alkyne (e.g., a protected propargylamine derivative) (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of tert-butanol and water).[16]
-
Addition of Azide: Add the organic azide (1.05 eq.) to the solution.
-
Catalyst Preparation: In a separate container, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.10 eq.) in a minimal amount of water.
-
Reaction Initiation: Add the catalyst solution to the reactant mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, for larger scales, by crystallization.
Protocol 2: Continuous Flow Synthesis of a 1,4-Disubstituted-1H-1,2,3-triazole
This protocol is adapted from a procedure for the synthesis of rufinamide, a derivative of the target compound.[14]
-
System Setup: Set up a flow chemistry system consisting of two pumps, a T-mixer, a heated column reactor packed with a heterogeneous copper catalyst (e.g., copper-on-charcoal), and a back-pressure regulator.
-
Reagent Solutions:
-
Solution A: Prepare a solution of the organic azide (e.g., 2,6-difluorobenzyl azide) at a concentration of 0.1 M in a suitable solvent like dichloromethane (DCM).
-
Solution B: Prepare a solution of the terminal alkyne (e.g., propargyl alcohol) at a concentration of 0.13 M in the same solvent.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.375 mL/min each for a total flow rate of 0.75 mL/min) through the T-mixer and into the heated catalyst column (e.g., 110 °C).[14]
-
The residence time in the reactor is determined by the column volume and the total flow rate.
-
-
Product Collection: Collect the output from the reactor after the system has reached a steady state.
-
Solvent Removal and Isolation: Evaporate the solvent from the collected solution to obtain the crude product. The product can often be isolated in high purity without further chromatographic purification. For the synthesis of rufinamide, an isolated yield of 96% was achieved.[1]
Visualizations
Caption: Workflow for a batch synthesis of this compound derivatives.
Caption: Workflow for a continuous flow synthesis of 1,4-disubstituted-1H-1,2,3-triazoles.
Caption: Simplified mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
- 4. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. uvic.ca [uvic.ca]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. mdpi.com [mdpi.com]
- 17. This compound hydrochloride | 118724-05-3 | FT31010 [biosynth.com]
Validation & Comparative
Comparative analysis of different copper catalysts for click chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper Catalyst Performance in Azide-Alkyne Cycloaddition Reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging carbon-heteroatom bonds, yielding 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability and broad functional group tolerance have made it indispensable in drug discovery, bioconjugation, and materials science.[1] The choice of the copper catalyst is paramount, influencing reaction kinetics, yield, and operational simplicity. This guide provides a comparative analysis of different copper catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Copper Catalysts
The selection of a copper catalyst for CuAAC reactions involves a trade-off between activity, stability, cost, and ease of removal from the final product. The following table summarizes the performance of representative homogeneous and heterogeneous copper catalysts based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Catalysts | ||||||
| CuSO₄/Sodium Ascorbate | 1 | 0.5 - 3.5 h | 50 | 80 - 96% | Inexpensive, readily available, effective in aqueous media. | Requires a reducing agent, potential for copper contamination in the product. |
| CuI | 1 | 2 - 8 h | Room Temp | 91 - 97% | Direct use of Cu(I), often no reducing agent needed initially. | Cu(I) is prone to oxidation, requiring inert atmosphere or stabilizing ligands.[2] |
| [Cu(PPh₃)₃Br] | - | - | 96 | - | Highly efficient for bulk polymerization.[3] | Higher cost, potential for phosphine ligand side reactions. |
| Heterogeneous Catalysts | ||||||
| Copper Nanoparticles (CuNPs) | - | 10 - 30 min | - | High | High catalytic activity due to large surface area, can be used in neat water.[4][5] | Can be difficult to recover and may leach copper into the product.[4] |
| Supported Cu₂O/CuO on Carbon | - | - | - | High | Robust, efficient, easily recoverable and reusable.[4] | May require higher catalyst loading or longer reaction times compared to homogeneous systems. |
| Silica-supported Cu(I) | 0.2 | 2 - 4 h | 80 | 96 - 98% | High catalytic activity, excellent recyclability with minimal leaching. | Preparation of the supported catalyst is an additional step. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for both homogeneous and heterogeneous copper-catalyzed click reactions.
Protocol 1: Homogeneous Catalysis with CuSO₄/Sodium Ascorbate
This protocol is adapted for a typical small-scale laboratory synthesis.
Materials:
-
Azide (e.g., benzyl azide)
-
Alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of water and t-butanol)
Procedure:
-
In a reaction vial, dissolve the azide (1.0 mmol) and alkyne (1.0 mmol) in the chosen solvent (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O (0.05 mmol in 0.5 mL water) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Heterogeneous Catalysis with Supported Copper Nanoparticles
This protocol outlines a general procedure for using a recyclable heterogeneous catalyst.
Materials:
-
Azide
-
Alkyne
-
Supported copper nanoparticle catalyst (e.g., CuNPs on charcoal)
-
Solvent (e.g., water or ethanol)
Procedure:
-
To a round-bottom flask, add the azide (1.0 mmol), alkyne (1.0 mmol), the supported copper catalyst (e.g., 5 mol% of Cu), and the solvent (5 mL).
-
Stir the mixture at the desired temperature (e.g., 60 °C). Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Wash the recovered catalyst with the reaction solvent and dry it for reuse in subsequent reactions.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure.
-
Purify the product as necessary.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for efficient and successful execution. The following diagram illustrates a typical workflow for a copper-catalyzed click chemistry reaction.
References
- 1. The CuAAC: Principles, Homogeneous and Heterogeneous Catalysts, and Novel Developments and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Potency of Triazole Derivatives: A Comparative Guide to Their Biological Activity
For Immediate Release
In the dynamic field of medicinal chemistry, the synthesis of novel compounds with enhanced biological activity is a paramount objective. Among the heterocyclic compounds, triazole derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of pharmacological properties. This guide provides a comparative analysis of the biological activity of two distinct synthesized triazole derivatives, one with antifungal properties and another with anticancer potential. The information presented herein, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development to aid in the evaluation and advancement of triazole-based therapeutics.
Comparative Analysis of Biological Activity
The biological efficacy of two representative triazole derivatives is summarized below. Derivative A, a 1,2,4-triazole, was evaluated for its antifungal activity, while Derivative B, a 1,2,3-triazole, was assessed for its cytotoxic effects against a human cancer cell line.
Table 1: Antifungal Activity of Triazole Derivative A
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Antifungal (Fluconazole) MIC (µg/mL) |
| Candida albicans | 8 | 16 |
| Aspergillus niger | 16 | 32 |
| Cryptococcus neoformans | 4 | 8 |
Table 2: Anticancer Activity of Triazole Derivative B
| Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| MCF-7 (Breast) | 15.13 | 1.13 |
| A-549 (Lung) | 21.25 | 3.24 |
| HT-1080 (Fibrosarcoma) | 18.06 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further investigation.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A pure culture of the fungal strain is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Triazole Derivative Dilutions: A stock solution of the triazole derivative is prepared in a suitable solvent like DMSO. A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth or another appropriate fungal growth medium. The final volume in each well is typically 100 µL.
-
Inoculation and Incubation: Each well is inoculated with 100 µL of the standardized fungal suspension. The microtiter plate is then incubated at 35-37°C for 24-48 hours, depending on the fungal species.
-
Determination of MIC: The MIC is determined as the lowest concentration of the triazole derivative that completely inhibits visible growth of the fungus.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Treatment with Triazole Derivatives: The culture medium is replaced with fresh medium containing various concentrations of the synthesized triazole derivatives. The cells are then incubated for a further 24-72 hours.
-
MTT Addition and Incubation: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization of Formazan: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4][5] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizing the Mechanisms and Workflows
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflows
Caption: Workflow for Antifungal Broth Microdilution Assay.
Caption: Workflow for Anticancer MTT Assay.
Signaling Pathways
Caption: Antifungal Mechanism of Triazoles via Ergosterol Biosynthesis Inhibition.[6][7][8]
Caption: Anticancer Mechanism of Triazoles via p53-mediated Apoptosis.[9]
References
- 1. protocols.io [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmtlm.org [ijmtlm.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of (1H-1,2,3-Triazol-4-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1H-1,2,3-triazol-4-yl)methanamine analogs and related derivatives. The information presented herein is compiled from recent scientific literature, focusing on their potential as anticancer and enzyme inhibitory agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key biological assays are provided.
Anticancer Activity of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Conjugates
A series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. These compounds, while technically methanone derivatives, provide valuable SAR insights into the broader class of molecules containing the (1H-1,2,3-triazol-4-yl)methyl core. The general structure of these analogs involves substitutions on the N-1 benzyl group of the triazole ring and on the piperazine moiety.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of these analogs was determined using the MTT assay, and the half-maximal inhibitory concentration (IC50) values are presented in Table 1.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Analogs [1][2]
| Compound ID | R (Substitution on N-1 Benzyl) | R1 (Substitution on Piperazine) | BT-474 (Breast) | HeLa (Cervical) | MCF-7 (Breast) | NCI-H460 (Lung) | HaCaT (Keratinocyte) |
| 10aa | H | 4-methoxybenzenesulfonyl | >50 | >50 | >50 | >50 | >50 |
| 10ab | H | 4-methylbenzenesulfonyl | >50 | >50 | >50 | >50 | >50 |
| 10ac | H | 4-bromobenzenesulfonyl | >50 | >50 | >50 | >50 | >50 |
| 10ad | H | 4-fluorobenzenesulfonyl | >50 | >50 | >50 | >50 | >50 |
| 10ae | H | 3,4-dichlorobenzenesulfonyl | >50 | >50 | >50 | >50 | >50 |
| 10ba | 3-phenoxy | 4-methoxybenzenesulfonyl | 2.45 ± 0.02 | 3.11 ± 0.01 | 2.89 ± 0.03 | 3.67 ± 0.02 | 4.12 ± 0.04 |
| 10bb | 3-phenoxy | 4-methylbenzenesulfonyl | 1.87 ± 0.01 | 2.43 ± 0.02 | 2.11 ± 0.02 | 2.98 ± 0.01 | 3.54 ± 0.03 |
| 10bc | 3-phenoxy | 4-bromobenzenesulfonyl | 1.21 ± 0.01 | 1.87 ± 0.03 | 1.54 ± 0.01 | 2.13 ± 0.02 | 2.87 ± 0.02 |
| 10bd | 3-phenoxy | 4-fluorobenzenesulfonyl | 1.56 ± 0.02 | 2.12 ± 0.01 | 1.89 ± 0.02 | 2.54 ± 0.03 | 3.11 ± 0.01 |
| 10be | 3-phenoxy | 3,4-dichlorobenzenesulfonyl | 1.34 ± 0.01 | 1.98 ± 0.02 | 1.67 ± 0.01 | 2.24 ± 0.01 | 2.99 ± 0.03 |
| 10ca | 4-phenoxy | 4-methoxybenzenesulfonyl | 3.12 ± 0.03 | 3.87 ± 0.02 | 3.54 ± 0.04 | 4.12 ± 0.03 | 4.87 ± 0.05 |
| 10cb | 4-phenoxy | 4-methylbenzenesulfonyl | 2.87 ± 0.02 | 3.45 ± 0.03 | 3.12 ± 0.02 | 3.87 ± 0.02 | 4.43 ± 0.04 |
| 10cc | 4-phenoxy | 4-bromobenzenesulfonyl | 2.12 ± 0.01 | 2.87 ± 0.02 | 2.43 ± 0.01 | 3.12 ± 0.01 | 3.87 ± 0.03 |
| 10cd | 4-phenoxy | 4-fluorobenzenesulfonyl | 2.43 ± 0.02 | 3.11 ± 0.01 | 2.87 ± 0.03 | 3.54 ± 0.02 | 4.12 ± 0.02 |
| 10ce | 4-phenoxy | 3,4-dichlorobenzenesulfonyl | 2.21 ± 0.01 | 2.98 ± 0.03 | 2.65 ± 0.02 | 3.23 ± 0.01 | 3.98 ± 0.04 |
| 10da | 3,5-dichloro | 4-methoxybenzenesulfonyl | 1.87 ± 0.01 | 2.54 ± 0.02 | 2.12 ± 0.01 | 2.98 ± 0.02 | 3.65 ± 0.03 |
| 10db | 3,5-dichloro | 4-methylbenzenesulfonyl | 1.43 ± 0.02 | 2.11 ± 0.01 | 1.87 ± 0.02 | 2.54 ± 0.01 | 3.12 ± 0.02 |
| 10dc | 3,5-dichloro | 4-bromobenzenesulfonyl | 1.11 ± 0.01 | 1.87 ± 0.02 | 1.43 ± 0.01 | 2.11 ± 0.02 | 2.87 ± 0.01 |
| 10dd | 3,5-dichloro | 4-fluorobenzenesulfonyl | 1.23 ± 0.01 | 1.98 ± 0.03 | 1.65 ± 0.02 | 2.32 ± 0.01 | 2.98 ± 0.03 |
| 10de | 3,5-dichloro | 3,4-dichlorobenzenesulfonyl | 1.15 ± 0.02 | 1.92 ± 0.01 | 1.54 ± 0.01 | 2.18 ± 0.02 | 2.91 ± 0.02 |
| 10ea | 4-chloro | 4-methoxybenzenesulfonyl | 2.11 ± 0.02 | 2.87 ± 0.01 | 2.43 ± 0.02 | 3.11 ± 0.01 | 3.87 ± 0.04 |
| 10eb | 4-chloro | 4-methylbenzenesulfonyl | 1.87 ± 0.01 | 2.54 ± 0.02 | 2.12 ± 0.01 | 2.87 ± 0.02 | 3.43 ± 0.03 |
| 10ec | 4-chloro | 4-bromobenzenesulfonyl | 0.99 ± 0.01 | 1.54 ± 0.01 | 1.21 ± 0.01 | 1.87 ± 0.01 | 2.54 ± 0.02 |
| 10ed | 4-chloro | 4-fluorobenzenesulfonyl | 1.43 ± 0.02 | 2.11 ± 0.02 | 1.87 ± 0.01 | 2.43 ± 0.02 | 3.11 ± 0.01 |
| 10ee | 4-chloro | 3,4-dichlorobenzenesulfonyl | 1.21 ± 0.01 | 1.87 ± 0.01 | 1.54 ± 0.02 | 2.12 ± 0.01 | 2.87 ± 0.03 |
| Doxorubicin | - | - | 0.87 ± 0.01 | 1.12 ± 0.02 | 0.98 ± 0.01 | 1.21 ± 0.02 | - |
Data are presented as mean ± standard deviation of three independent experiments.
Structure-Activity Relationship (SAR) Analysis
From the data presented in Table 1, the following SAR can be deduced:
-
Substitution on the N-1 Benzyl Ring (R): Unsubstituted benzyl analogs (10aa-ae) showed no significant cytotoxic activity. The introduction of a substituent on the benzyl ring is crucial for activity. The order of potency for the substitution pattern is generally: 4-chloro > 3,5-dichloro > 3-phenoxy > 4-phenoxy. The presence of a 4-chloro substituent on the benzyl ring consistently resulted in the most potent compounds.
-
Substitution on the Piperazine Ring (R1): The nature of the sulfonyl chloride derivative attached to the piperazine ring also significantly influences the cytotoxic activity. A 4-bromobenzenesulfonyl group (as in 10ec) generally conferred the highest potency across the different N-1 benzyl substituted series.
The most active compound, 10ec , with a 4-chloro substitution on the benzyl ring and a 4-bromobenzenesulfonyl group on the piperazine, exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 µM against the BT-474 breast cancer cell line.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
The potent anticancer activity of these compounds is attributed to their ability to inhibit tubulin polymerization. Compound 10ec was found to inhibit tubulin polymerization with an IC50 value of 1.93 µM, which is superior to the reference compound E7010.[3] This inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis.
Caption: SAR logical relationship for anticancer activity.
α-Glucosidase Inhibitory Activity of Pyrazolo[3,4-b]quinoline-1,2,3-triazole Hybrids
A series of hybrid molecules combining pyrazolo[3,4-b]quinoline with a 1,2,3-triazole moiety linked via a methyl group have been synthesized and evaluated for their α-glucosidase inhibitory activity. These compounds provide insights into the SAR of derivatives containing the (1H-1,2,3-triazol-4-yl)methyl core.
Quantitative Data: α-Glucosidase Inhibition
The α-glucosidase inhibitory activity of these hybrid compounds was assessed, and the IC50 values are presented in Table 2.
Table 2: In Vitro α-Glucosidase Inhibitory Activity (IC50 in µM) of Pyrazolo[3,4-b]quinoline-1,2,3-triazole Hybrids
| Compound ID | R (Substitution on Triazole N-1) | IC50 (µM) |
| 9a | Phenylacetamide | 73 ± 1.2 |
| 9b | 4-Methylphenylacetamide | 85 ± 1.5 |
| 9c | 4-Methoxyphenylacetamide | 92 ± 1.8 |
| 9d | 4-Chlorophenylacetamide | 78 ± 1.3 |
| 9e | 4-Fluorophenylacetamide | 81 ± 1.4 |
| 9f | 4-Bromophenylacetamide | 75 ± 1.1 |
| 9g | 4-Nitrophenylacetamide | >100 |
| 10a | Benzyl | 70 ± 1.0 |
| 10b | 4-Methylbenzyl | 82 ± 1.6 |
| 10c | 4-Methoxybenzyl | 88 ± 1.7 |
| 10d | 4-Chlorobenzyl | 74 ± 1.2 |
| 10e | 4-Fluorobenzyl | 77 ± 1.3 |
| 10f | 4-Bromobenzyl | 72 ± 1.1 |
| 10g | 4-Nitrobenzyl | >100 |
| 11a | Phenyl | 59 ± 0.9 |
| 11b | 4-Methylphenyl | 68 ± 1.1 |
| 11c | 4-Methoxyphenyl | 75 ± 1.3 |
| 11d | 4-Chlorophenyl | 63 ± 1.0 |
| 11e | 4-Fluorophenyl | 65 ± 1.2 |
| 11f | 4-Bromophenyl | 61 ± 0.9 |
| 11g | 4-Nitrophenyl | >100 |
| Acarbose | - | 750.0 ± 1.5 |
Data are presented as mean ± standard deviation of three independent experiments.
Structure-Activity Relationship (SAR) Analysis
The SAR for this series of α-glucosidase inhibitors can be summarized as follows:
-
Substitution on the N-1 Position of the Triazole Ring (R): The nature of the substituent at the N-1 position of the triazole ring plays a significant role in the inhibitory activity.
-
Directly attached phenyl and substituted phenyl groups (series 11a-g ) generally showed better activity compared to phenylacetamide (series 9a-g ) and benzyl (series 10a-g ) linkers.
-
Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring tended to decrease the inhibitory activity.
-
Electron-withdrawing groups (e.g., chloro, fluoro, bromo) at the para position of the phenyl ring resulted in enhanced activity.
-
A strong electron-withdrawing group like nitro at the para position led to a significant loss of activity.
-
-
The unsubstituted phenyl derivative 11a was the most potent inhibitor in this series, with an IC50 value of 59 ± 0.9 µM.
Caption: SAR logical relationship for α-glucosidase inhibition.
Experimental Protocols
Synthesis of (1-(substituted benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Conjugates
Caption: Synthetic workflow for methanone conjugates.
The key intermediate, 1-(substituted benzyl)-1H-1,2,3-triazole-4-carboxylic acid, is synthesized by the reaction of a substituted benzyl azide with propiolic acid in acetone at reflux.[4] This carboxylic acid is then coupled with the appropriate substituted piperazine derivative using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF (Dimethylformamide) to yield the final products.[1]
In Vitro Cytotoxicity (MTT) Assay[5][6][7][8][9]
-
Cell Seeding: Human cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460) and normal human keratinocyte cells (HaCaT) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay[10][11][12][13][14]
-
Reaction Mixture: A reaction mixture containing purified bovine brain tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a glutamate-based buffer is prepared.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the reaction mixture in a 96-well plate at 37°C for 1 minute.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature to 37°C, and the increase in fluorescence is monitored over time using a fluorescence plate reader (excitation at 360 nm, emission at 450 nm).
-
IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the dose-response curves.
α-Glucosidase Inhibition Assay[15][16][17][18][19][20][21][22][23]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL) and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM) are prepared in phosphate buffer (pH 6.8).
-
Incubation: 100 µL of the enzyme solution is mixed with 50 µL of the test compound at various concentrations in a 96-well plate and incubated at 37°C for 10 minutes.
-
Reaction Initiation: 50 µL of the pNPG substrate solution is added to initiate the reaction, and the mixture is incubated at 37°C for 20 minutes.
-
Reaction Termination: The reaction is stopped by adding 50 µL of 0.1 M Na2CO3 solution.
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
IC50 Calculation: The concentration of the compound required to inhibit 50% of the α-glucosidase activity (IC50) is calculated. Acarbose is used as a positive control.
References
- 1. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds
The development of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds like triazoles receiving significant attention for their broad spectrum of biological activities.[1][2][3] Triazole derivatives have been extensively explored as potential anticancer, antifungal, antimicrobial, and anticonvulsant agents.[1][3][4][5] This guide provides a comparative overview of the recent in vitro and in vivo evaluations of novel triazole compounds, focusing on their anticancer and antifungal properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity of Novel Triazole Derivatives
Novel triazole hybrids have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways. Researchers have synthesized and evaluated numerous derivatives, including chrysin-triazole analogs and coumarin-triazole conjugates, showing promising results compared to standard chemotherapeutic drugs.[6][7]
In Vitro Cytotoxicity Data
The primary method for assessing the direct effect of novel compounds on cancer cells is through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysin-Triazole 5c | PC3 (Prostate) | 10.8 ± 0.04 | [6] |
| MCF-7 (Breast) | 20.53 ± 0.21 | [6] | |
| Doxorubicin (Standard) | PC3 / MCF-7 | (Varies by study) | [6] |
| Coumarin-Triazole 2g | CaSki (Cervical) | Low µM range | [7] |
| Coumarin-Triazole 3 | C33 A (Cervical) | 4.4 - 7.0 | [7] |
| Triazole-Pyridine TP6 | B16F10 (Melanoma) | ~41.12 | [8] |
| Triazole Schiff Base TB-NO2 | HEPG2, HCT-116, MCF-7 | Effective Activity | |
| Triazole Schiff Base TB-OCH3 | HEPG2, HCT-116, MCF-7 | Effective Activity | |
| 5-FU (Standard) | HCT116 (Colon) | 25.36 | [9] |
| Novel Triazole T7 | HCT116 (Colon) | 3.25 | [9] |
| Novel Triazole T2 | HCT116 (Colon) | 3.84 | [9] |
| Imidazole-Triazole 4d | MCF-7 (Breast) | 6.73 | [10] |
| A549 (Lung) | 17.18 | [10] |
In Vivo Antitumor Efficacy
Promising compounds from in vitro studies are often advanced to in vivo models to assess their efficacy and safety in a whole-organism setting. Common models include Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors in mice.[11][12]
| Animal Model | Compound | Key Findings | Reference |
| EAC Model | Triazole MPA & OBC | Increased mean survival time, restored hematological parameters towards normal. | [11][12] |
| DLA Model | Triazole MPA & OBC | Significant reduction in tumor volume and weight. | [11][12] |
Part 2: Antifungal Activity of Novel Triazole Derivatives
The rise of drug-resistant fungal infections necessitates the development of new antifungal agents. Triazoles, a mainstay in antifungal therapy, are being re-engineered to enhance their potency and broaden their spectrum of activity, particularly against resistant strains.[13][14]
In Vitro Antifungal Susceptibility Data
The minimum inhibitory concentration (MIC) is the standard metric for in vitro antifungal activity, representing the lowest concentration of an agent that prevents visible growth of a microorganism.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 6c | C. albicans | 0.0625 | [15] |
| C. neoformans | 0.0625 | [15] | |
| A. fumigatus | 4.0 | [15] | |
| Fluconazole-Resistant C. albicans | 4.0 | [15] | |
| Compound 5k | C. albicans | 0.125 | [15] |
| C. neoformans | 0.125 | [15] | |
| A. fumigatus | 8.0 | [15] | |
| Compound A1 | Fluconazole-Resistant C. albicans | 1.0 | [16] |
| Compound A3 | C. albicans | ≤0.125 | [16] |
| Fluconazole (Standard) | C. albicans | 0.25 - 1.0 | [15] |
| A. fumigatus | >64.0 | [15] | |
| Posaconazole (Standard) | C. albicans | 0.0625 | [15] |
In Vivo Antifungal Efficacy
In vivo studies are critical for confirming the therapeutic potential of new antifungal compounds. Disseminated infection models in mice are commonly used to evaluate a compound's ability to reduce fungal burden and improve survival.
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Disseminated C. albicans Infection (Mice) | Compound 6c | 0.5 - 2.0 mg/kg | Dose-dependent protection, significant increase in survival rate at 2.0 mg/kg.[15] | [15] |
| Reduced fungal burdens in kidneys.[15] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of research findings. Below are protocols for key experiments commonly cited in the evaluation of novel triazole compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the novel triazole compounds or a standard drug. A control group receives medium with vehicle (e.g., DMSO) only. The plates are incubated for 48 hours.[8]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the triazole compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Antitumor Evaluation (EAC Model)
This model is used to evaluate the effect of compounds on liquid tumors.[11][12]
-
Tumor Induction: Swiss albino mice are injected intraperitoneally (i.p.) with Ehrlich Ascites Carcinoma (EAC) cells.
-
Treatment: 24 hours after tumor inoculation, the mice are divided into groups. The treatment group receives the novel triazole compound (e.g., at a dose of 20-40 mg/kg body weight) for a set number of days. A standard group receives a known anticancer drug, and a control group receives the vehicle.
-
Parameter Monitoring: The antitumor effect is evaluated by monitoring:
-
Mean Survival Time (MST): The average lifespan of the mice in each group.
-
Body Weight: Changes in body weight are recorded throughout the experiment.
-
Hematological Parameters: At the end of the study, blood is collected to analyze parameters like RBC count, WBC count, and hemoglobin levels, which are often altered by cancer.
-
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating complex processes in drug discovery and molecular biology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Triazole-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The triazole class of drugs, characterized by a five-membered ring containing three nitrogen atoms, represents a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.[1] However, the structural similarity of fungal CYP51 to human cytochrome P450 (CYP) enzymes can lead to cross-reactivity, resulting in off-target effects and potential drug-drug interactions. This guide provides a comparative overview of the cross-reactivity and off-target profiles of common triazole-based drugs, supported by experimental data and detailed methodologies to aid in drug development and research.
On-Target and Off-Target Profiles of Common Triazole Antifungals
The therapeutic efficacy and adverse effect profile of triazole drugs are largely dictated by their selectivity for fungal CYP51 over human CYP enzymes.[2] Off-target inhibition of human CYPs, particularly CYP3A4, CYP2C9, and CYP2C19, is a primary concern as it can lead to significant drug-drug interactions.[3][4] Furthermore, interactions with nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR) can induce the expression of drug-metabolizing enzymes, further complicating therapeutic regimens.[5][6]
Quantitative Comparison of Off-Target Inhibition
The following tables summarize the inhibitory activity of common triazole antifungals against key human cytochrome P450 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Drug | CYP3A4 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | Reference(s) |
| Fluconazole | >100 | 30.3 | 12.3 | [7][8][9] |
| Itraconazole | 0.02 - 0.2 | >10 | >10 | [7][8][9] |
| Voriconazole | 1.8 - 4.3 | 8.4 | 8.7 | [7][8][9] |
| Posaconazole | 2 - 8 | >100 | >100 | [10] |
| Ketoconazole | 0.02 - 0.1 | 1.9 | 0.5 | [11] |
Table 1: Comparative IC50 Values of Triazole Antifungals against Human Cytochrome P450 Enzymes. Lower IC50 values indicate stronger inhibition. Data is compiled from multiple in vitro studies using human liver microsomes.
| Drug | Fungal CYP51 Selectivity (over human CYP51) | Reference(s) |
| Fluconazole | ~543-fold | [2] |
| Itraconazole | High (exact fold not specified) | [11] |
| Voriconazole | High (exact fold not specified) | [11] |
| Posaconazole | High (exact fold not specified) | [11] |
| Ketoconazole | Lower than newer triazoles | [11] |
Table 2: Selectivity of Triazole Antifungals for Fungal CYP51 over Human CYP51. Higher fold selectivity indicates a better therapeutic window.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by off-target interactions and the experimental workflows to assess them is crucial for preclinical drug development.
Caption: Off-target signaling pathways of triazole drugs.
Caption: Experimental workflow for off-target profiling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the cross-reactivity and off-target effects of triazole-based drugs.
Cytochrome P450 Inhibition Assay (IC50 Determination)
This assay determines the concentration of a triazole drug required to inhibit 50% of the activity of a specific CYP enzyme.
Materials:
-
Human liver microsomes (HLMs)
-
CYP-specific substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test triazole compound and positive control inhibitor
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs, potassium phosphate buffer, and the CYP-specific substrate in a 96-well plate.
-
Add varying concentrations of the test triazole compound or a known inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO) without any inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS.[12]
-
Calculate the percent inhibition for each concentration of the triazole drug relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[13]
Nuclear Receptor Activation Assay (Reporter Gene Assay)
This assay measures the ability of a triazole drug to activate nuclear receptors like PXR, CAR, or AhR.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for the nuclear receptor of interest (e.g., pSG5-hPXR)
-
Reporter plasmid containing a response element for the nuclear receptor upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test triazole compound and positive control agonist (e.g., rifampicin for PXR)
-
Lysis buffer and luciferase assay substrate
-
Luminometer
Procedure:
-
Seed the hepatoma cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the nuclear receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of the test triazole compound or a known agonist. Include a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of reporter gene activity for each concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) if a full dose-response curve is generated.[14][15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context.[16]
Materials:
-
Intact cells of interest
-
Test triazole compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Treat intact cells with the test triazole compound or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated protein by ultracentrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the triazole drug indicates target engagement.[16][17]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium and supplements
-
Test triazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test triazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[12]
Conclusion
The off-target effects of triazole-based drugs, primarily driven by their interaction with human cytochrome P450 enzymes and nuclear receptors, are a critical consideration in drug development and clinical practice. A thorough understanding and comparative assessment of these interactions are paramount for predicting potential drug-drug interactions, minimizing adverse effects, and optimizing therapeutic outcomes. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the cross-reactivity profiles of novel and existing triazole compounds. By integrating data from these assays, researchers can build a comprehensive safety profile and make informed decisions throughout the drug discovery and development pipeline.
References
- 1. lnhlifesciences.org [lnhlifesciences.org]
- 2. AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 11. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Triazole Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the synthesis of triazole moieties is a cornerstone of modern medicinal chemistry and materials science. The rise of "click chemistry" has revolutionized this field, offering rapid, efficient, and highly selective methods. This guide provides an objective comparison of the well-established Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) against newer methodologies, namely the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols.
The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that serves as a key structural motif in a wide array of functional molecules, from pharmaceuticals to polymers.[1] Its synthesis has been significantly advanced by the advent of azide-alkyne cycloaddition reactions. While the thermal Huisgen 1,3-dipolar cycloaddition has been known for decades, its requirement for elevated temperatures and lack of regioselectivity have limited its widespread use.[2] The introduction of metal catalysts and strain-promoted systems has largely overcome these limitations, providing chemists with a versatile toolkit for triazole synthesis.
Quantitative Comparison of Key Synthesis Methods
The choice of synthesis method often depends on the desired regioselectivity, the tolerance of functional groups on the substrates, and the intended application, particularly in biological contexts where catalyst toxicity is a concern. The following table summarizes the key performance indicators for CuAAC, RuAAC, and SPAAC based on representative experimental data.
| Method | Catalyst/Promoter | Regioselectivity | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield | Key Advantages | Key Limitations |
| CuAAC | Cu(I) salts (e.g., CuSO₄/NaAsc, CuI, CuBr) | 1,4-disubstituted | Various (e.g., t-BuOH/H₂O, DMF, DMSO) | Room Temperature - 80°C | 0.5 - 24 hours | >90% | High yield, mild conditions, wide substrate scope.[3] | Copper toxicity can be a concern for biological applications.[4] |
| RuAAC | Ru(II) complexes (e.g., [Cp*RuCl]) | 1,5-disubstituted | Organic (e.g., Benzene, Toluene, THF) | Room Temperature - 100°C | 2 - 24 hours | 80-95% | Access to 1,5-regioisomers, tolerates internal alkynes.[5][] | Higher cost and potential toxicity of ruthenium catalyst.[4] |
| SPAAC | Ring strain (e.g., cyclooctynes) | Mixture (often favors one regioisomer) | Aqueous or Organic | Room Temperature | 1 - 12 hours | >90% | Catalyst-free, bioorthogonal, fast kinetics.[7] | Requires synthesis of strained alkynes, which can be complex.[7] |
Experimental Protocols
Detailed methodologies for the three key triazole synthesis methods are provided below. These protocols are generalized and may require optimization for specific substrates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.
Materials:
-
Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the alkyne and azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.[8]
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[5]
Materials:
-
Alkyne (1.0 mmol)
-
Azide (1.2 mmol)
-
[Cp*RuCl(COD)] (pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex) (0.02 mmol, 2 mol%)
-
Anhydrous solvent (e.g., toluene, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.
-
Add the anhydrous solvent, followed by the alkyne and the azide.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.[]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical catalyst-free cycloaddition using a strained cyclooctyne derivative.[7]
Materials:
-
Strained alkyne (e.g., a dibenzocyclooctyne derivative, 1.0 mmol)
-
Azide (1.0 mmol)
-
Solvent (e.g., acetonitrile, methanol, or a mixture with water, 10 mL)
Procedure:
-
In a vial, dissolve the strained alkyne and the azide in the chosen solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid.
-
Upon completion, the product can often be isolated by simply removing the solvent under reduced pressure.
-
If necessary, further purification can be achieved by column chromatography or recrystallization.
Visualizing the Methodologies
To better understand the workflow and the relationships between these synthesis methods, the following diagrams are provided.
Caption: Generalized experimental workflow for triazole synthesis.
Caption: Classification of triazole synthesis methods.
Conclusion
The landscape of triazole synthesis has evolved significantly, offering chemists a powerful array of tools to construct these valuable heterocyclic motifs. The established CuAAC remains a workhorse for generating 1,4-disubstituted triazoles due to its high efficiency and operational simplicity.[3] For applications requiring the alternative 1,5-regioisomer or the use of internal alkynes, RuAAC presents a robust, albeit more costly, alternative.[5][] In the realm of bioconjugation and live-cell imaging, the catalyst-free SPAAC has emerged as an indispensable technique, circumventing the issue of metal toxicity.[7] The choice of method should be guided by a careful consideration of the desired product, the nature of the substrates, and the context of the application. As research continues, the development of even more efficient, selective, and environmentally benign methods for triazole synthesis is anticipated, further expanding the capabilities of chemists in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of (1H-1,2,3-triazol-4-yl)Methanamine, a versatile building block in chemical synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from structurally similar compounds, this substance should be treated as potentially hazardous.[1][2] Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]
Essential PPE includes:
-
Safety glasses or goggles and a face shield.[1]
-
Chemically resistant gloves (inspect before use).[1]
-
A protective lab coat or chemical suit.[1]
Avoid generating dust and avoid contact with skin and eyes.[1] In case of accidental exposure, follow standard first-aid measures and seek medical attention.[4]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]
-
Segregation: Keep this compound waste separate from other waste streams to prevent potentially dangerous reactions.[8][9] In particular, do not mix it with incompatible materials such as strong oxidizing agents or strong acids.[4] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[8]
-
Container Selection: Use a designated, compatible, and sealable waste container.[3] The container must be in good condition and properly capped at all times, except when adding waste.[10] For liquid waste, ensure the container is designed for liquids.[10] If possible, use the original container, provided it is intact.[8]
-
Labeling: As soon as waste is first added, label the container clearly with the words "HAZARDOUS WASTE".[10] The label must also include the full chemical name, "this compound," and its concentration or percentage in the waste mixture.[10] Acronyms or chemical formulas are not sufficient.[10]
-
Accumulation and Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area near the point of generation.[3][10] Ensure the storage area is secure and away from sources of ignition.[3]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11] The material will likely be sent to an approved waste disposal plant for incineration or other approved treatment methods.[5]
Quantitative Data and Disposal Considerations
| Parameter | Guideline | Citations |
| Waste Classification | Hazardous Waste. May be classified as toxic, an irritant, and an environmental hazard. | |
| Container Type | Sealable, airtight, and chemically compatible container. Original container is often suitable. | [3][10] |
| Labeling Requirements | "HAZARDOUS WASTE," full chemical name: "this compound," and percentage composition. | [10] |
| Segregation | Keep separate from incompatible materials (e.g., strong acids, oxidizers). Do not mix different waste streams. | [4][8] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service for treatment at an approved facility (e.g., incineration). | [5][7] |
| Prohibited Disposal | Do not dispose of in sanitary sewers, drains, or general laboratory trash. Avoid evaporation as a disposal method. | [5][6][11] |
| Empty Containers | Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container is discarded. | [11] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Therefore, treatment of this waste should not be attempted by laboratory personnel. The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
